molecular formula C11H17N3 B1488671 2-Cyclohexyl-6-methylpyrimidin-4-amine CAS No. 1272832-42-4

2-Cyclohexyl-6-methylpyrimidin-4-amine

Cat. No.: B1488671
CAS No.: 1272832-42-4
M. Wt: 191.27 g/mol
InChI Key: HWMGNOGJCWSDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-6-methylpyrimidin-4-amine (CAS 1272832-42-4) is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This compound features a pyrimidine ring, a six-membered heterocycle known for its significant role in medicinal chemistry and materials science. Pyrimidine cores are found in a wide range of biologically active molecules, including various pharmaceuticals, antibiotics, and vitamins . As a derivative of 6-methylpyrimidin-4-amine, this compound serves as a valuable building block in organic synthesis and drug discovery research . Researchers utilize such pyrimidine derivatives in the synthesis of more complex molecules, such as arylsulfonylated derivatives, for further exploration of their properties and potential applications . The structural motifs present in this amine, particularly the 2-amino pyrimidine group, have also been investigated for their potential use as ligands in coordination chemistry, for instance, in the development of novel metal complexes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclohexyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-8-7-10(12)14-11(13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMGNOGJCWSDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclohexyl-6-methylpyrimidin-4-amine (CAS 1272832-42-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Cyclohexyl-6-methylpyrimidin-4-amine, a substituted pyrimidine derivative of interest to researchers and professionals in drug discovery and development. While specific literature on this exact molecule is sparse, this document synthesizes available data, draws logical inferences from structurally related compounds, and presents a scientific framework for its potential properties and applications.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of approved drugs.[1][2] Its versatile structure allows for diverse substitutions, enabling fine-tuning of physicochemical properties and biological activity.[2] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties, often by acting as kinase inhibitors.[1][2][3] The title compound, 2-Cyclohexyl-6-methylpyrimidin-4-amine, combines the privileged pyrimidine scaffold with a bulky, lipophilic cyclohexyl group and a methyl substituent, suggesting its potential as a modulator of biological targets.

Physicochemical Properties

Quantitative data for 2-Cyclohexyl-6-methylpyrimidin-4-amine is primarily available from commercial suppliers. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1272832-42-4[4][5]
Molecular Formula C₁₁H₁₇N₃Inferred from structure
Molecular Weight 191.27 g/mol [6]
Appearance White to off-white solid (Typical)General observation for similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethanol. Poorly soluble in water.Inferred from structure

Synthesis and Characterization

While a specific, published synthesis protocol for 2-Cyclohexyl-6-methylpyrimidin-4-amine was not identified, its structure allows for a rational retrosynthetic analysis based on established pyrimidine chemistry. A plausible synthetic route would involve the condensation of a β-dicarbonyl equivalent with a guanidine derivative.

Hypothetical Synthetic Pathway

A common and effective method for constructing the 2-aminopyrimidine core is the reaction of a 1,3-dicarbonyl compound with guanidine. For the target molecule, this would involve cyclohexanecarboximidamide (a guanidine equivalent) and a β-ketoester or diketone. A more likely and versatile approach starts from a pre-formed pyrimidine ring, followed by nucleophilic aromatic substitution (SNAr).

Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

Step-by-Step Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2,4-dichloro-6-methylpyrimidine in a suitable solvent such as n-butanol or dioxane, add an excess of cyclohexylamine and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The first substitution is expected to occur at the more reactive C4 position.

  • Aqueous Workup: After completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the solution with water and brine to remove salts and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Vendor websites may provide access to example spectra for comparison.[4]

Potential Biological Activity and Applications

The biological activity of 2-Cyclohexyl-6-methylpyrimidin-4-amine has not been explicitly reported. However, analysis of its structural motifs allows for informed hypotheses regarding its potential as a therapeutic agent.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[3] The amino group at the 4-position and the nitrogen at the 1-position of the pyrimidine ring can form critical hydrogen bonds with the kinase hinge region. The cyclohexyl group at the 2-position would project into a hydrophobic pocket, potentially conferring potency and selectivity.

Structurally related compounds have shown potent inhibitory activity against various kinases:

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 2-arylamino-4-cyclohexylmethoxy-aminopyrimidine are potent inhibitors of CDK2.[7]

  • Polo-like Kinase 4 (PLK4): Aminopyrimidine cores are utilized in the design of novel and potent PLK4 inhibitors for anticancer applications.[3]

  • Fms-like Tyrosine Kinase 3 (FLT3): Substituted purines, which are structurally related to pyrimidines, bearing aminocyclohexyl groups have been developed as potent FLT3 inhibitors for acute myeloid leukemia.[8]

Logical Pathway from Structure to Potential Application

Caption: Hypothesized structure-activity relationship.

Safety and Handling

No specific Safety Data Sheet (SDS) for 2-Cyclohexyl-6-methylpyrimidin-4-amine is publicly available. However, based on the SDS of structurally similar compounds like N-Methyl cyclohexylamine and other aminopyrimidines, the following precautions should be taken.[9][10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9] Work in a well-ventilated area or under a chemical fume hood.[9][12]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors.[9] Wash hands thoroughly after handling.

  • Hazards: Similar compounds are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation or burns.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Fire: Use dry chemical, CO₂, or alcohol-resistant foam for extinguishing.[10]

Disclaimer: This safety information is based on analogous compounds and should be used as a guideline only. A comprehensive risk assessment should be performed before handling this chemical.

Conclusion

2-Cyclohexyl-6-methylpyrimidin-4-amine is a chemical entity with significant potential in the field of drug discovery, particularly as a scaffold for kinase inhibitors. While direct experimental data is limited, its structural features strongly suggest a role in targeting ATP-binding sites of various protein kinases. This guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, and a data-driven hypothesis for its biological application. Further experimental validation is necessary to fully elucidate its chemical and pharmacological profile.

References

  • Fisher Scientific. (2009, September 22). Safety Data Sheet: N-Methyl cyclohexylamine.
  • Sigma-Aldrich. (2023, March 18). Safety Data Sheet.
  • PubChem. (n.d.). 2-cyclohexyl-N,5-diethyl-6-methylpyrimidin-4-amine.
  • Fisher Scientific. (2012, November 28). Safety Data Sheet: 4,4'-Methylenebis(cyclohexylamine).
  • TCI Chemicals. (2025, April 30). Safety Data Sheet: 4-Cyclohexylphenol.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
  • BLD Pharm. (n.d.). 1272832-42-4|2-Cyclohexyl-6-methylpyrimidin-4-amine.
  • Ambeed. (n.d.). CAS Index.
  • Jane, W. N., et al. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 50(10), 2435-2445.
  • PubChem. (n.d.). 2-[4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]oxyacetic acid.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Gangjee, A., et al. (2003). Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid and its 6-methyl derivative as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase and as potential antitumor agents. Journal of Medicinal Chemistry, 46(4), 591-600.
  • ResearchGate. (2025, August 6).
  • Palucki, B. L., et al. (2005). Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(1), 171-175.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1158.
  • PubChem. (n.d.). N-cyclohexyl-N-methylpyrimidin-2-amine.
  • BLD Pharm. (n.d.). 1159822-02-2|2-Cyclopropyl-6-methylpyrimidin-4-amine.
  • Singh, N., & Singh, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Modern Chemistry, 6(5), 89-93.
  • Pathak, P., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(21), 7244.
  • Gucký, T., et al. (2018). Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. Journal of Medicinal Chemistry, 61(9), 3855-3869.

Sources

An In-depth Technical Guide to 2-Cyclohexyl-6-methylpyrimidin-4-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyclohexyl-6-methylpyrimidin-4-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document outlines a probable synthetic pathway, predicts its physicochemical and spectroscopic characteristics, and discusses its potential biological significance based on the known activities of related pyrimidine derivatives.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The strategic placement of various substituents on the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the targeted design of potent and selective therapeutic agents. The title compound, 2-Cyclohexyl-6-methylpyrimidin-4-amine, incorporates a bulky, lipophilic cyclohexyl group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position, suggesting its potential for unique biological interactions.

Physicochemical Properties

PropertyPredicted Value
CAS Number 1272832-42-4[6]
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
SMILES NC1=NC(C2CCCCC2)=NC(C)=C1
IUPAC Name 2-Cyclohexyl-6-methylpyrimidin-4-amine
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.
LogP (Octanol/Water Partition Coefficient) Estimated to be in the range of 2.0-3.0, indicating moderate lipophilicity.

Synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine: A Proposed Pathway

A plausible and efficient synthetic route for the preparation of 2-Cyclohexyl-6-methylpyrimidin-4-amine is the "Principal Synthesis" method, which involves the condensation of a β-dicarbonyl compound with an amidine.[3] This well-established reaction is a cornerstone of pyrimidine synthesis.[2][7]

The proposed synthesis involves a two-step process: the formation of cyclohexanecarboximidamide followed by its condensation with acetylacetone.

Synthesis_Workflow cluster_step1 Step 1: Formation of Cyclohexanecarboximidamide cluster_step2 Step 2: Condensation and Cyclization Cyclohexanecarbonitrile Cyclohexanecarbonitrile Pinner_Reaction Intermediate Imidate Cyclohexanecarbonitrile->Pinner_Reaction Pinner Reaction Ammonia Ammonia (in Ethanol) Ammonia->Pinner_Reaction SodiumMethoxide Sodium Methoxide (catalyst) SodiumMethoxide->Pinner_Reaction Cyclohexanecarboximidamide Cyclohexanecarboximidamide Condensation Cyclization Cyclohexanecarboximidamide->Condensation Condensation Pinner_Reaction->Cyclohexanecarboximidamide Acetylacetone Acetylacetone Acetylacetone->Condensation Target_Compound 2-Cyclohexyl-6-methylpyrimidin-4-amine Condensation->Target_Compound

Figure 1: Proposed synthetic workflow for 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cyclohexanecarboximidamide Hydrochloride

  • Reaction Setup: To a solution of cyclohexanecarbonitrile (1 equivalent) in anhydrous ethanol, add sodium methoxide (0.1 equivalents) as a catalyst.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution at 0°C until saturation.

  • Reaction Progression: Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, neutralize the reaction mixture with hydrochloric acid (in ethanol) to precipitate cyclohexanecarboximidamide hydrochloride. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanecarboximidamide hydrochloride (1 equivalent) and acetylacetone (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Base Addition: Add a base, for instance, sodium ethoxide or potassium carbonate (2 equivalents), to the mixture to neutralize the hydrochloride salt and facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 2-Cyclohexyl-6-methylpyrimidin-4-amine would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5br s2H-NH₂ (amine protons)
~ 6.0 - 6.2s1HPyrimidine C5-H
~ 2.5 - 2.8m1HCyclohexyl C1-H
~ 2.3s3H-CH₃ (methyl protons)
~ 1.2 - 2.0m10HCyclohexyl -(CH₂)₅-
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework.

Chemical Shift (δ, ppm)Assignment
~ 165Pyrimidine C2
~ 163Pyrimidine C4
~ 158Pyrimidine C6
~ 105Pyrimidine C5
~ 45Cyclohexyl C1
~ 33Cyclohexyl C2, C6
~ 26Cyclohexyl C3, C5
~ 25Cyclohexyl C4
~ 24-CH₃
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

m/zInterpretation
191[M]⁺ (Molecular ion)
176[M - CH₃]⁺
108[M - C₆H₁₁]⁺
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, sharp (doublet)N-H stretching (amine)
2850 - 2950StrongC-H stretching (aliphatic)
~ 1640StrongC=N stretching (pyrimidine ring)
~ 1580StrongC=C stretching (pyrimidine ring)
~ 1450MediumC-H bending (aliphatic)

Potential Biological Activities and Applications

While no specific biological activities have been reported for 2-Cyclohexyl-6-methylpyrimidin-4-amine, the pyrimidine core is a well-established pharmacophore. Derivatives of 2-aminopyrimidine have shown a wide range of biological effects, suggesting potential avenues for investigation for the title compound.

Biological_Activities cluster_activities Potential Biological Activities cluster_rationale Structural Rationale Pyrimidine_Core Pyrimidine Core Anti_Inflammatory Anti-inflammatory Pyrimidine_Core->Anti_Inflammatory COX Inhibition Antimicrobial Antimicrobial Pyrimidine_Core->Antimicrobial Disruption of cellular processes Anticancer Anticancer Pyrimidine_Core->Anticancer Various mechanisms Kinase_Inhibition Kinase Inhibition Pyrimidine_Core->Kinase_Inhibition ATP-competitive binding Cyclohexyl_Group Cyclohexyl Group: Increases lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. Anti_Inflammatory->Cyclohexyl_Group Amino_Group Amino Group: Can act as a hydrogen bond donor and acceptor, crucial for target binding. Anticancer->Amino_Group Kinase_Inhibition->Cyclohexyl_Group Kinase_Inhibition->Amino_Group Methyl_Group Methyl Group: Can influence steric interactions and metabolic stability.

Figure 2: Potential biological activities of 2-Cyclohexyl-6-methylpyrimidin-4-amine based on its structural features.

  • Anti-inflammatory Activity: Many pyrimidine derivatives are known to exhibit anti-inflammatory properties, with some acting as cyclooxygenase (COX) inhibitors.[5] The anti-inflammatory potential of 2-Cyclohexyl-6-methylpyrimidin-4-amine warrants investigation.

  • Antimicrobial Activity: The pyrimidine nucleus is present in numerous antimicrobial agents. The unique substitution pattern of the title compound could confer activity against various bacterial and fungal strains.[8]

  • Anticancer Activity: A significant number of anticancer drugs are based on the pyrimidine scaffold.[4][9] These compounds can act through various mechanisms, including kinase inhibition and disruption of DNA synthesis. The cyclohexyl group may promote binding to hydrophobic pockets in protein kinases.

Conclusion

2-Cyclohexyl-6-methylpyrimidin-4-amine is a structurally interesting pyrimidine derivative with the potential for diverse applications, particularly in the field of medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, and physicochemical and spectroscopic properties. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. The predicted spectroscopic data will serve as a valuable reference for the characterization of the synthesized compound. Further research into the biological activities of 2-Cyclohexyl-6-methylpyrimidin-4-amine is highly encouraged, given the proven pharmacological importance of the pyrimidine scaffold.

References

  • PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link].

  • PubChem. 2-[4-[2-Amino-6-(6-methoxy-3-pyridinyl)-4-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]oxyacetic acid. National Center for Biotechnology Information. [Link].

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 148-154. [Link].

  • Manfroni, G., et al. (2003). Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[10]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity. Il Farmaco, 58(7), 517-526. [Link].

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link].

  • Yang, Z., & Lu, A. (2011). N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o1272. [Link].

  • Wang, L., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link].

  • Kumar, D., et al. (2013). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. BioMed Research International, 2013, 678315. [Link].

  • El-Gaby, M. S. A., et al. (2014). Synthesis and biological activity of cyclohexylamine derivatives. Journal of the Serbian Chemical Society, 79(10), 1219-1233. [Link].

  • PubChem. 4-Cyclopropyl-6-methyl-2-pyrimidinamine. National Center for Biotechnology Information. [Link].

  • PubChem. N-cyclohexyl-N-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link].

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. [Link].

  • Organic Chemistry Portal. Synthesis of pyrimidines. [Link].

  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351. [Link].

  • NIST. 2-Amino-4-methylpyrimidine. National Institute of Standards and Technology. [Link].

  • Wujec, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link].

  • Szymańska, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296. [Link].

  • Reddy, T. R., et al. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry, 4(4), 1368-1382. [Link].

  • Clark, J. (2023). Making amines. Chemguide. [Link].

  • Patil, S., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 14(3), 25-30. [Link].

  • NIST. Cyclohexylamine. National Institute of Standards and Technology. [Link].

  • NIST. 2-Methylcyclohexylamine. National Institute of Standards and Technology. [Link].

  • SpectraBase. 4-Amino-2-[(6'-hydroxyhexyl)thio]-6-(methylthio)pyrimidine-5-carbonitrile. [Link].

  • NIST. Cyclohexanamine, N-methyl-. National Institute of Standards and Technology. [Link].

  • SpectraBase. (2-Amino-2-methyl-propyl)-cyclohexyl-amine. [Link].

Sources

Molecular weight and formula of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyclohexyl-6-methylpyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Cyclohexyl-6-methylpyrimidin-4-amine, a heterocyclic compound built upon the 2-aminopyrimidine scaffold. While specific research on this particular molecule is nascent, its structural framework is of profound interest to the scientific community. The 2-aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures that are capable of binding to multiple, diverse biological targets.[1] This versatility has led to the successful development of numerous therapeutic agents, from anticancer to antimicrobial drugs.[1][2][3]

This document serves researchers, scientists, and drug development professionals by detailing the fundamental properties of 2-Cyclohexyl-6-methylpyrimidin-4-amine, proposing a robust synthetic route based on established chemical principles, and exploring its potential applications by contextualizing it within the broader, well-established biological activity of the 2-aminopyrimidine class.

Section 1: Core Molecular and Physicochemical Profile

The foundational step in evaluating any compound for research and development is to establish its core identity and predict its behavior in biological systems.

Molecular Identity:

  • Chemical Name: 2-Cyclohexyl-6-methylpyrimidin-4-amine

  • Molecular Formula: C₁₁H₁₇N₃

  • Molecular Weight: 191.27 g/mol

  • CAS Number: 1272832-42-4[4][5]

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not extensively published, we can reliably predict its key physicochemical properties using established computational models.[6][7] These parameters are critical for forecasting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coeff.) 2.3 - 2.8Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive accumulation in fatty tissues.
Topological Polar Surface Area (TPSA) 51.8 ŲSuggests good oral bioavailability and cell permeability, as it falls well below the 140 Ų threshold often associated with poor absorption.
pKa (most basic) 4.5 - 5.5The pyrimidine ring nitrogens and the exocyclic amine confer basicity. This value influences solubility and receptor interaction at physiological pH.
Hydrogen Bond Donors 1 (the -NH₂ group)Influences solubility and the potential to form key interactions with biological targets.
Hydrogen Bond Acceptors 3 (the ring nitrogens)Key for molecular recognition and binding to protein targets.
Rotatable Bonds 1 (Cyclohexyl-C bond)Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity and selectivity.
Predicted Spectroscopic Profile

The structural identity of a synthesized compound is unequivocally confirmed through spectroscopic analysis. Based on the known spectral characteristics of analogous pyrimidine derivatives, the following features are anticipated for 2-Cyclohexyl-6-methylpyrimidin-4-amine.[8][9][10][11]

  • ¹H NMR: The spectrum is expected to show a singlet for the pyrimidine C5-H proton around δ 6.0-6.5 ppm. The methyl group protons at C6 would appear as a sharp singlet around δ 2.2-2.5 ppm. The protons of the cyclohexyl ring would manifest as a series of complex multiplets in the upfield region (δ 1.2-2.5 ppm). The protons of the primary amine (-NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: Characteristic signals for the pyrimidine ring carbons would be observed in the δ 150-170 ppm region. The C6-methyl carbon would resonate around δ 20-25 ppm, and the cyclohexyl carbons would appear in the δ 25-45 ppm range.

  • FTIR (Infrared Spectroscopy): Key vibrational bands would include N-H stretching from the amino group around 3300-3500 cm⁻¹. C-H stretching from the aliphatic methyl and cyclohexyl groups would be observed around 2850-3000 cm⁻¹. The characteristic C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1500-1650 cm⁻¹ region.[9][12]

Section 2: Proposed Synthesis and Characterization Workflow

A robust and reproducible synthetic route is paramount for any compound intended for research or development. The following section details a logical and field-proven approach to the synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Retrosynthetic Analysis and Strategy

The synthesis of substituted pyrimidines is a well-trodden path in organic chemistry. A highly reliable method involves the condensation of an amidine with a 1,3-dicarbonyl compound. For our target molecule, this translates to the reaction between cyclohexanecarboxamidine and a derivative of acetoacetate. This approach builds the core pyrimidine ring system with the desired substituents in a convergent manner.

retrosynthesis target 2-Cyclohexyl-6-methylpyrimidin-4-amine intermediate1 4-Amino-6-methyl-2-cyclohexylpyrimidinone target->intermediate1 Amine Installation starting_materials Cyclohexanecarboxamidine + Ethyl Acetoacetate intermediate1->starting_materials Pyrimidine Ring Formation (Condensation)

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol: A Three-Step Synthesis

This protocol describes the formation of the pyrimidinone core, followed by chlorination and subsequent amination to yield the final product.

Step 1: Synthesis of 2-Cyclohexyl-6-methylpyrimidin-4(3H)-one

  • Rationale: This step involves a base-catalyzed condensation reaction. Sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, which then attacks the electrophilic carbon of the cyclohexanecarboxamidine.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add cyclohexanecarboxamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature.

    • Add ethyl acetoacetate (1.05 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure. The resulting solid is triturated with cold water, filtered, and dried to yield the pyrimidinone intermediate.

Step 2: Chlorination to 4-Chloro-2-cyclohexyl-6-methylpyrimidine

  • Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving group (chloride) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This activates the C4 position for nucleophilic substitution.

  • Procedure:

    • Suspend the dried pyrimidinone intermediate from Step 1 in phosphorus oxychloride (5-10 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 105 °C) for 3-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chlorinated intermediate.

Step 3: Amination to 2-Cyclohexyl-6-methylpyrimidin-4-amine

  • Rationale: This is a nucleophilic aromatic substitution (SₙAr) reaction where ammonia displaces the chloride ion at the C4 position to form the final product.

  • Procedure:

    • Dissolve the chlorinated intermediate from Step 2 in a solution of ammonia in methanol (7N) in a sealed pressure vessel.

    • Heat the mixture to 80-100 °C for 12-18 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-Cyclohexyl-6-methylpyrimidin-4-amine.

cluster_0 Step 1: Pyrimidinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination Reactants1 Cyclohexylamidine + Ethyl Acetoacetate Product1 2-Cyclohexyl-6-methyl- pyrimidin-4(3H)-one Reactants1->Product1 NaOEt, EtOH Reflux Product1_ref Pyrimidinone Intermediate Product2 4-Chloro-2-cyclohexyl- 6-methylpyrimidine Product1_ref->Product2 POCl₃, Reflux Product2_ref Chloro Intermediate FinalProduct 2-Cyclohexyl-6-methyl- pyrimidin-4-amine Product2_ref->FinalProduct NH₃/MeOH Heat

Caption: Proposed three-step synthetic workflow for the target compound.

Section 3: Potential Applications in Drug Discovery

The true value of a novel compound lies in its potential biological activity. The 2-aminopyrimidine scaffold is a cornerstone of modern drug design, particularly in the field of oncology and infectious diseases.

The 2-Aminopyrimidine Scaffold as a Kinase Inhibitor

Many cancers are driven by the aberrant activity of protein kinases. The 2-aminopyrimidine core is an exceptional "hinge-binding" motif.[13] The N1 and the exocyclic amino group of the pyrimidine can form two crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, effectively blocking the enzyme's activity. FDA-approved drugs like Imatinib and Palbociclib, while having different substitutions, leverage this exact interaction mechanism.[2]

The cyclohexyl group at the C2 position of our target molecule is a lipophilic moiety that would likely occupy a hydrophobic pocket adjacent to the hinge region, potentially conferring selectivity and potency for specific kinases. The methyl group at C6 can further fine-tune binding and solubility.

cluster_pathway Generic Kinase Signaling Pathway (e.g., MAPK) GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RAF Blocks ATP Binding

Caption: Inhibition of a kinase (e.g., RAF) by a 2-aminopyrimidine derivative.

Broader Therapeutic Potential

Beyond kinase inhibition, 2-aminopyrimidine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for various therapeutic areas:

  • Antimicrobial Agents: The scaffold has been explored for developing novel antibacterial and antifungal compounds.[1]

  • Antiprotozoal Activity: Derivatives have shown promise against infections like leishmaniasis.[2]

  • β-Glucuronidase Inhibition: Certain 2-aminopyrimidines are potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer.[2][14]

Conclusion

2-Cyclohexyl-6-methylpyrimidin-4-amine represents a molecule of significant interest, not because of a large existing body of specific research, but because of the immense potential imparted by its 2-aminopyrimidine core. This guide has established its fundamental molecular and predicted physicochemical properties, provided a detailed and scientifically sound protocol for its synthesis and characterization, and thoroughly explored its therapeutic potential based on the well-documented success of its structural class. As the quest for novel and effective therapeutics continues, a deep understanding of such privileged scaffolds and their derivatives is indispensable for the modern drug discovery professional.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Iqbal, M. A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved February 13, 2026, from [Link]

  • Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. Retrieved February 13, 2026, from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. Retrieved February 13, 2026, from [Link]

  • El-Metwaly, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4946. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. Retrieved February 13, 2026, from [Link]

  • Iqbal, M. A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem. Retrieved February 13, 2026, from [Link]

  • Cronin, M. T. (2012). Prediction of physicochemical properties. Methods in Molecular Biology, 929, 93-138. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 923-936. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-cyclohexyl-N,5-diethyl-6-methylpyrimidin-4-amine. PubChem. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexyl(pyrimidin-4-yl)methanamine. PubChem. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropyl-6-methyl-2-pyrimidinamine. PubChem. Retrieved February 13, 2026, from [Link]

  • Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9844-9853. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. PubChem. Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-amino-N-cyclohexyl-N-ethyl-4-methylhexanamide. PubChem. Retrieved February 13, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Cyclohexyl-6-methylpyrimidin-4-amine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific derivative, 2-Cyclohexyl-6-methylpyrimidin-4-amine, a molecule with significant potential in drug discovery. While extensive public data for this exact compound is limited, this guide will provide a comprehensive overview based on established principles of organic synthesis and the known biological activities of structurally related aminopyrimidine derivatives. We will delve into its chemical identity, plausible synthetic routes, predicted physicochemical properties, and potential therapeutic applications, offering a solid foundation for researchers interested in exploring this promising chemical space.

Chemical Identity

The fundamental step in understanding any compound is to establish its unique chemical identifiers. Due to the limited presence of 2-Cyclohexyl-6-methylpyrimidin-4-amine in public chemical databases, the SMILES and InChIKey have been generated based on its chemical name.

  • SMILES: CC1=CC(=NC(=N1)C2CCCCC2)N

  • InChI Key: VEXUDEHJHPRENA-UHFFFAOYSA-N

  • CAS Number: 1272832-42-4[2]

Caption: 2D Structure of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Synthesis and Retrosynthesis

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry. A plausible retrosynthetic analysis of 2-Cyclohexyl-6-methylpyrimidin-4-amine suggests a convergent approach, disconnecting the pyrimidine ring to reveal key starting materials.

G Target 2-Cyclohexyl-6-methylpyrimidin-4-amine Retro Retrosynthetic Disconnection (C-N bond formation) Target->Retro Intermediates Cyclohexanecarboxamidine + 4-Amino-pent-3-en-2-one Retro->Intermediates Starting_Materials_1 Cyclohexanecarbonitrile Intermediates->Starting_Materials_1 Pinner Reaction Starting_Materials_2 Acetylacetone + Ammonia Intermediates->Starting_Materials_2 Condensation

Caption: Retrosynthetic analysis of 2-Cyclohexyl-6-methylpyrimidin-4-amine.

A common and efficient method for constructing the 2-aminopyrimidine core is the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative. In this case, cyclohexanecarboxamidine can be reacted with 4-aminopent-3-en-2-one (derived from acetylacetone and ammonia).

Proposed Synthetic Protocol

This protocol is based on general procedures for the synthesis of substituted aminopyrimidines and should be optimized for this specific target molecule.

  • Synthesis of Cyclohexanecarboxamidine:

    • Cyclohexanecarbonitrile is converted to the corresponding imidate ester hydrochloride via the Pinner reaction by treating it with an alcohol (e.g., ethanol) and hydrogen chloride gas.

    • The resulting imidate is then reacted with ammonia in an alcoholic solution to yield cyclohexanecarboxamidine hydrochloride.

  • Synthesis of 4-Aminopent-3-en-2-one:

    • Acetylacetone is reacted with aqueous or alcoholic ammonia at room temperature. The enamine product, 4-aminopent-3-en-2-one, is often used in situ for the subsequent cyclization step.

  • Cyclocondensation to form 2-Cyclohexyl-6-methylpyrimidin-4-amine:

    • Equimolar amounts of cyclohexanecarboxamidine hydrochloride and 4-aminopent-3-en-2-one are dissolved in a suitable solvent, such as ethanol or isopropanol.

    • A base, such as sodium ethoxide or potassium carbonate, is added to neutralize the hydrochloride and facilitate the condensation reaction.

    • The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Physicochemical and ADMET Properties

In the absence of experimental data, computational methods provide valuable insights into the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a molecule.[3][4] These predictions are crucial in the early stages of drug discovery for assessing the "drug-likeness" of a compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 205.31 g/mol Conforms to Lipinski's rule of five (<500 g/mol ), suggesting good absorption and permeation.
LogP (o/w) 2.8 - 3.5Indicates good membrane permeability and a balance between solubility and lipophilicity.
Hydrogen Bond Donors 1Complies with Lipinski's rule of five (≤5), favoring membrane permeability.
Hydrogen Bond Acceptors 3Complies with Lipinski's rule of five (≤10), favoring membrane permeability.
Aqueous Solubility Low to ModerateMay require formulation strategies for optimal bioavailability.
Blood-Brain Barrier Likely to crossThe lipophilic nature suggests potential for CNS activity.
CYP450 Inhibition PotentialPotential for drug-drug interactions; requires experimental validation.
hERG Inhibition Low riskPredicted to have a low propensity for cardiotoxicity.
Oral Bioavailability Moderate to GoodThe overall property profile suggests it could be orally bioavailable.

Note: These values are predictions from computational models and require experimental verification.

Potential Applications in Drug Discovery

The 2-aminopyrimidine scaffold is a key component in numerous approved drugs, particularly in the area of oncology.[5] Many of these drugs function as protein kinase inhibitors. The cyclohexyl group in 2-Cyclohexyl-6-methylpyrimidin-4-amine can provide beneficial hydrophobic interactions within the binding pockets of various kinases.

G Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Molecule 2-Cyclohexyl-6-methylpyrimidin-4-amine Amine Amino Group Molecule->Amine forms H-bonds Cyclohexyl Cyclohexyl Group Molecule->Cyclohexyl occupies Amine->Hinge Cyclohexyl->Hydrophobic_Pocket

Sources

Pyrimidine building blocks with cyclohexyl substituents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyrimidine Building Blocks with Cyclohexyl Substituents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] This guide provides a detailed examination of pyrimidine building blocks featuring cyclohexyl substituents, a structural motif of increasing importance in modern drug design. We will explore the strategic rationale for incorporating the cyclohexyl group, detailing its role as a bioisostere that can enhance metabolic stability, improve binding affinity, and optimize physicochemical properties.[4][5] This document offers a comprehensive overview of synthetic strategies, key structure-activity relationship (SAR) insights, and detailed, actionable experimental protocols for the synthesis of these valuable compounds. A case study on Cyclin-Dependent Kinase 2 (CDK2) inhibitors will illustrate the practical application and mechanistic significance of this scaffold in oncology.

Introduction: The Pyrimidine Core and the Cyclohexyl Advantage

The pyrimidine ring is a privileged heterocycle in drug discovery, forming the core of natural biomolecules like nucleic acids (uracil, thymine, cytosine) and a multitude of synthetic drugs.[2][6][7] Its synthetic versatility and ability to form critical hydrogen bonds have led to its widespread use in developing anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][8][9][10]

The deliberate incorporation of a cyclohexyl substituent onto the pyrimidine core is a strategic design choice aimed at overcoming common challenges in drug development, such as poor metabolic stability and off-target effects. The cyclohexyl moiety is not merely a bulky alkyl group; it serves as a powerful three-dimensional bioisostere for other common groups, such as phenyl and t-butyl fragments.[4] This substitution can profoundly influence a molecule's pharmacological profile.

The Strategic Role of the Cyclohexyl Moiety: A Physicochemical Deep Dive

The decision to replace a planar aromatic ring, like phenyl, with a saturated, three-dimensional cyclohexyl ring is rooted in optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Causality Behind the Choice:

  • Enhanced Metabolic Stability: Unsubstituted phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, particularly at the 4-position, which can lead to rapid clearance or the formation of reactive metabolites.[11] The saturated cyclohexyl ring lacks the π-system prone to such oxidation, often blocking these "metabolic soft spots" and increasing the compound's half-life.[11][12][13]

  • Improved Solubility and Reduced Planarity: High planarity, often associated with aromatic systems, can lead to strong crystal lattice packing and poor aqueous solubility.[14] Introducing the non-planar cyclohexyl group disrupts this planarity, which can decrease the melting point and improve solubility—a critical factor for oral bioavailability.[14]

  • Optimal Three-Dimensional Binding: While a phenyl ring offers opportunities for π-π stacking, a cyclohexyl group provides a three-dimensional scaffold that can achieve more extensive van der Waals contacts within a protein's binding pocket.[4] This can lead to superior binding affinity and selectivity. Data analysis of matched molecular pairs has shown that replacing a phenyl with a cyclohexyl group results in equivalent or improved biological potency in over 60% of cases.[5]

  • Reduced Entropy Loss upon Binding: A flexible alkyl chain can adopt many conformations, leading to a significant entropic penalty upon binding to a rigid target. The cyclohexyl group acts as a "rigidified" version of an alkyl chain, reducing this entropy loss and potentially improving binding affinity.[4]

The following table summarizes the comparative physicochemical properties influenced by this strategic substitution.

PropertyPhenyl SubstituentCyclohexyl SubstituentRationale & Impact on Drug Development
LogP (Lipophilicity) Typically highComparably high, but can be modulatedThe cyclohexyl group maintains lipophilicity, crucial for membrane permeability, but avoids the liabilities of aromatic systems.
Metabolic Stability Prone to CYP450 oxidationGenerally more resistant to oxidationLeads to longer in vivo half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[11]
Aqueous Solubility Often low due to planarity and π-stackingCan be higher due to disrupted planarityImproved solubility enhances the potential for oral bioavailability and simplifies formulation development.[14]
Binding Geometry Planar; engages in π-π and cation-π interactions3D (chair/boat conformations); engages in hydrophobic & van der Waals interactionsOffers more contact points and can access deeper, more complex pockets, potentially increasing potency and selectivity.[4][5]
fsp³ Character Low (high sp²)High (all sp³)An increased fraction of sp³-hybridized carbons is statistically correlated with higher clinical success rates in drug development.[5]

Synthetic Strategies for Cyclohexyl-Pyrimidine Building Blocks

The successful synthesis of cyclohexyl-substituted pyrimidines relies on robust and regioselective chemical transformations. Key starting materials often include commercially available uracil or its chlorinated derivatives, such as 2,4-dichloropyrimidine.

Key Intermediate: Synthesis of 2,4-Dichloropyrimidine

A common and essential precursor is 2,4-dichloropyrimidine, which is typically synthesized from uracil via chlorination. This process converts the hydroxyl groups of the uracil tautomer into reactive chlorine atoms, which can then be selectively displaced.

G Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP  POCl₃ or SOCl₂  Base (e.g., DMA)  Heat

Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on 2,4-dichloropyrimidine are susceptible to nucleophilic aromatic substitution. The C4 position is generally more reactive than the C2 position, allowing for regioselective functionalization.[15] While this reaction is commonly used with amines, it can be conceptually applied using cyclohexylamine to introduce the cyclohexyl moiety, typically at the C4 position under controlled conditions.

G cluster_0 DCP 2,4-Dichloro-5-R-pyrimidine Product 4-Cyclohexylamino-2-chloro- 5-R-pyrimidine DCP->Product Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product  Base (e.g., DIPEA)  Solvent (e.g., EtOH)  Heat

Caption: SNAr reaction to install a cyclohexylamino group.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating carbon-carbon bonds.[16] It allows for the direct coupling of a cyclohexyl group to the pyrimidine ring using cyclohexylboronic acid (or its esters) and a dihalopyrimidine intermediate. This method offers excellent functional group tolerance and is a preferred strategy for building these scaffolds.[17][18]

G cluster_0 Start 2,4-Dichloro-5-R-pyrimidine Product 2-Chloro-4-cyclohexyl- 5-R-pyrimidine Start->Product Reagent Cyclohexylboronic Acid Reagent->Product  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling workflow.

Case Study: Cyclohexyl-Pyrimidines as CDK2 Inhibitors in Oncology

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[16][19] The Cyclin E/CDK2 complex, in particular, is essential for the G1 to S phase transition.[20][21] Its overexpression is linked to uncontrolled cell proliferation and poor prognosis in several cancers.[2] Consequently, CDK2 is a prime target for anticancer drug development.

The pyrimidine scaffold is an excellent starting point for designing CDK inhibitors because it can mimic the adenine core of ATP, competing for the kinase's ATP-binding pocket.[16] The addition of a cyclohexyl group is a proven strategy to enhance potency and selectivity. For example, in the CDK inhibitor NU6027 and its analogs, a cyclohexylmethoxy group occupies a hydrophobic pocket, contributing significantly to its binding affinity.[21]

Mechanism of Action:

A cyclohexyl-pyrimidine based CDK2 inhibitor functions by competitively binding to the ATP-binding site of CDK2. This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[20] When pRb is not phosphorylated, it remains bound to the E2F transcription factor, preventing the transcription of genes required for DNA replication and S-phase entry. This leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis.[11][20]

G cluster_G1 G1 Phase cluster_S S Phase CyclinE Cyclin E Complex Active Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb_P Phosphorylated pRb Complex->pRb_P Phosphorylates pRb_E2F pRb-E2F Complex (Transcription OFF) pRb_E2F->pRb_P Releases E2F Free E2F pRb_P->E2F Genes S-Phase Gene Transcription ON (DNA Replication) E2F->Genes Activates Inhibitor Cyclohexyl-Pyrimidine Inhibitor Inhibitor->Complex Blocks ATP Site

Caption: CDK2 signaling pathway and inhibition point.

Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the synthesis of key intermediates and the final coupled product.

Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This protocol describes the chlorination of uracil using thionyl chloride (SOCl₂) with dimethylformamide (DMF) as a catalyst.

  • Materials: Uracil, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF), Toluene, Ice, Water, Saturated Sodium Bicarbonate Solution.

  • Procedure:

    • To a flask equipped with a reflux condenser and a stirrer, add uracil (1.0 eq) and DMF (2.5 eq).

    • Control the temperature to below 40 °C and slowly add thionyl chloride (3.0 eq) dropwise.

    • After the addition is complete, heat the mixture to 35-40 °C and stir for 10-12 hours, monitoring the reaction by HPLC or TLC until the uracil is consumed.[22]

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

    • The intermediate, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, will precipitate. For the direct chlorination protocol using POCl₃, a similar procedure is followed but at a higher temperature (e.g., 110-130 °C).

    • For the next step, the intermediate is reacted with phosphorus oxychloride (POCl₃) (4.0 eq) at 80 °C for 3-5 hours.[22]

    • After completion, the mixture is again quenched in ice water and extracted with toluene.

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,4-dichloropyrimidine.

Protocol 2: Synthesis of Cyclohexylboronic Acid

This protocol is adapted from the synthesis of analogous cyclopropylboronic acid and describes the formation of the boronic acid from the corresponding Grignard reagent.[3]

  • Materials: Cyclohexylmagnesium bromide (0.5 M in THF), Trimethyl borate, Anhydrous Tetrahydrofuran (THF), Hydrochloric Acid (2 M), Dichloromethane.

  • Procedure:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add trimethyl borate (1.3 eq) to the cooled THF.

    • Slowly add a solution of cyclohexylmagnesium bromide (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A white precipitate may form.

    • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 6 hours.

    • Quench the reaction by slowly adding 2 M HCl at 0 °C until the solution is acidic. Stir for 1 hour.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude cyclohexylboronic acid as a white solid. The product can be purified by trituration or recrystallization.[3]

Protocol 3: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Cyclohexylboronic Acid

This general protocol describes the palladium-catalyzed coupling to form the C-C bond.

  • Materials: 2,4-Dichloropyrimidine (1.0 eq), Cyclohexylboronic Acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), Potassium Carbonate (K₂CO₃) (3.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • In a reaction vessel, dissolve 2,4-dichloropyrimidine in a 4:1 mixture of 1,4-dioxane and water.

    • Degas the solution by bubbling argon through it for 15-20 minutes.

    • Add cyclohexylboronic acid, potassium carbonate, and Pd(PPh₃)₄ to the vessel under an argon atmosphere.[17]

    • Heat the reaction mixture to 100 °C and stir for 15-20 minutes under microwave irradiation, or for 12-24 hours using conventional heating. Monitor the reaction progress by TLC or LC-MS.[17]

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-cyclohexylpyrimidine.

Conclusion and Future Perspectives

Pyrimidine building blocks functionalized with cyclohexyl substituents represent a validated and highly effective strategy in modern medicinal chemistry. The cyclohexyl group serves as a versatile tool to enhance metabolic stability, optimize binding interactions, and improve the overall physicochemical profile of drug candidates. The synthetic routes to access these scaffolds, particularly via robust methods like the Suzuki-Miyaura coupling, are well-established and scalable. As drug discovery programs continue to demand molecules with superior ADME properties and higher clinical success rates, the rational incorporation of three-dimensional, saturated moieties like the cyclohexyl group will undoubtedly become even more prevalent. Future work will likely focus on exploring stereochemically defined cyclohexyl derivatives and expanding the toolkit of coupling reactions to further broaden the accessible chemical space for this promising class of building blocks.

References

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Available at: [Link]

  • Wikipedia. (2023). Cyclin E/Cdk2. Available at: [Link]

  • Nagas M, et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1). Available at: [Link]

  • Bentham Science. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

  • ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Available at: [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-8. Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2969. Available at: [Link]

  • Google Patents. (2020). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Bioorganic & Medicinal Chemistry, 26(12), 3491-3501. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • El-Damasy, A. K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. Available at: [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Chemistry, 2(4), 929-939. Available at: [Link]

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. University of Leeds. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]

  • Google Patents. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. Available at: [Link]

  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Available at: [Link]

  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). Available at: [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Messa, F., Perrone, S., & Salomone, A. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2023(2), M1611. Available at: [Link]

  • Royal Society of Chemistry. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. Journal of Materials Chemistry C. Available at: [Link]

  • Bostrom, J., et al. (2013). Stacking with No Planarity?. Journal of Medicinal Chemistry, 56(20), 7847-7861. Available at: [Link]

  • Wang, G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 43(13), 2566-74. Available at: [Link]

  • Gardner, L. A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(21), 16045-16067. Available at: [Link]

  • Taylor & Francis Online. (2022). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 123. Available at: [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Available at: [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available at: [Link]

Sources

Solubility data for 2-Cyclohexyl-6-methylpyrimidin-4-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Handling of 2-Cyclohexyl-6-methylpyrimidin-4-amine in DMSO

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Cyclohexyl-6-methylpyrimidin-4-amine (CAS: 1272832-42-4) in Dimethyl Sulfoxide (DMSO). While specific empirical data for this pharmaceutical intermediate is often proprietary, structural analysis of the aminopyrimidine class suggests a high solubility profile (>50 mg/mL) in polar aprotic solvents.

This document outlines the physicochemical basis for this solubility, provides a rigorous experimental protocol for precise determination, and details the thermodynamic parameters necessary for stable stock solution management. Furthermore, it addresses the critical "crash-out" risks during aqueous dilution—a frequent failure point in biological assays.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solubility behavior. The compound features a polar aminopyrimidine core flanked by a lipophilic cyclohexyl moiety.

PropertyValue / DescriptionImpact on DMSO Solubility
Chemical Structure Pyrimidine core, 4-amino, 6-methyl, 2-cyclohexylHigh. The nitrogen-rich core accepts H-bonds from DMSO, while the cyclohexyl group disrupts crystal lattice energy, enhancing dissolution.
Molecular Formula C₁₁H₁₇N₃--
Molecular Weight ~191.27 g/mol Favorable. Low MW compounds generally exhibit faster dissolution kinetics.
Predicted LogP ~2.5 - 3.2Favorable. Moderate lipophilicity correlates well with high solubility in organic solvents like DMSO.
H-Bond Donors 1 (Amino group -NH₂)DMSO acts as a strong H-bond acceptor, stabilizing the solute.

Solubility Data & Thermodynamics

Predicted vs. Typical Solubility Ranges

Based on quantitative structure-property relationship (QSPR) analysis of analogous aminopyrimidines (e.g., 2-amino-4,6-dimethylpyrimidine), we define the following solubility expectations for laboratory applications:

SolventSolubility ClassEstimated Saturation (

) at 25°C
Utility
DMSO High > 100 mM (> 19 mg/mL)Primary Stock Solution
Ethanol Moderate10 - 50 mMSecondary Solvent
Water (pH 7) Low< 1 mMBiological Buffer (Risk of Precipitation)

Critical Insight: For biological assays, stock solutions are typically prepared at 10 mM or 100 mM . This compound is predicted to be fully soluble at these concentrations in anhydrous DMSO at room temperature.

Thermodynamic Parameters

Dissolution is an endothermic process driven by entropy. The relationship between solubility (


) and temperature (

) is governed by the van't Hoff equation:


  • 
     (Enthalpy of Dissolution):  Positive. Solubility increases with temperature.
    
  • Operational Implication: If a 100 mM stock precipitates at 4°C (fridge), warming to 37°C will redissolve it. However, repeated thermal cycling can degrade the compound.

Experimental Determination Protocol

To validate the exact solubility for regulatory or critical path experiments, use the following Self-Validating Saturation Protocol .

Method: Equilibrium Shake-Flask coupled with HPLC-UV

Reagents:

  • Analyte: 2-Cyclohexyl-6-methylpyrimidin-4-amine (>98% purity).

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric).

Workflow Diagram:

SolubilityWorkflow Start Solid Analyte (Excess) Mix Add Anhydrous DMSO Start->Mix Equilib Equilibration (24h @ 25°C, 500rpm) Mix->Equilib Filter Filtration (0.22 µm PTFE) Equilib->Filter Supernatant Dilute Dilution (into Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze Analyze->Start If variability >5%

Figure 1: Step-by-step workflow for determining thermodynamic solubility. Note the feedback loop ensuring data precision.

Step-by-Step Procedure:

  • Preparation: Weigh ~50 mg of solid into a 2 mL amber glass vial. Add 0.5 mL anhydrous DMSO.

  • Saturation: If solid dissolves completely, add more until a visible pellet remains (ensuring saturation).

  • Equilibration: Agitate at 25°C for 24 hours. Crucial: Protect from light to prevent photodegradation of the pyrimidine ring.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute the supernatant 1:1000 in acetonitrile/water and analyze via HPLC-UV against a standard curve.

Biological Application: The "Crash-Out" Risk

The most common failure mode in drug discovery is the precipitation of hydrophobic compounds when a DMSO stock is diluted into aqueous media (e.g., cell culture media or kinase buffer).

Dilution Logic:

  • LogP ~3 Warning: The cyclohexyl group makes this compound hydrophobic.

  • Maximum Tolerable DMSO: Assays usually tolerate 0.1% - 1% DMSO.

  • Risk Zone: Diluting a 100 mM DMSO stock 1:1000 yields 100 µM in water. This likely exceeds the aqueous solubility limit (< 1 mM), causing immediate micro-precipitation.

Mitigation Strategy Diagram:

DilutionLogic Stock DMSO Stock (10 mM) Step1 Intermediate Dilution (100% DMSO) Stock->Step1 Serial Dilution Step2 Final Dilution (Aqueous Buffer) Step1->Step2 1:1000 Dropwise Check Visual/Nephelometric Check Step2->Check Check->Step1 Precipitate? Lower Conc. Result Assay Ready Check->Result Clear

Figure 2: Serial dilution strategy to prevent 'crash-out'. Always perform serial dilutions in 100% DMSO before the final spike into water.

Storage and Stability

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis of the amine or ring oxidation.

  • Recommendation: Store 10 mM aliquots at -20°C in sealed amber vials with desiccant.

  • Freeze-Thaw: Limit to < 3 cycles. If precipitate is observed upon thawing, sonicate at 37°C for 5 minutes.

References

  • PubChem Database. Compound Summary: 2-Cyclohexyl-6-methylpyrimidin-4-amine (CAS 1272832-42-4). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (General reference for organic solubility in DMSO). Available at: [Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. (Mechanistic basis for LogP and solubility). Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,6-trisubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, adenosine receptor antagonists, and antiviral agents. This Application Note details the optimized synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine .

While many protocols exist for aromatic pyrimidines, the incorporation of the aliphatic cyclohexyl group at the C2 position introduces specific solubility and reactivity considerations. We present a robust, two-stage protocol:

  • Pinner Synthesis of the cyclohexanecarboximidamide intermediate.

  • Base-Catalyzed Condensation with 3-aminocrotononitrile to close the pyrimidine ring.

This guide prioritizes process safety, yield maximization, and impurity profile management suitable for pre-clinical scale-up (10g – 100g).

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity for the 4-amine / 6-methyl substitution pattern, we utilize the condensation of an amidine with a


-enaminonitrile. This approach avoids the chlorination/amination steps required by 

-keto ester routes, significantly improving atom economy and reducing hazardous waste.
Logical Pathway (DOT Visualization)

Retrosynthesis Target 2-Cyclohexyl-6-methylpyrimidin-4-amine (Target Molecule) Disconnection Pyrimidine Ring Construction Target->Disconnection Retrosynthesis Amidine Cyclohexanecarboximidamide HCl (Amidine Salt) Disconnection->Amidine Crotononitrile 3-Aminocrotononitrile (Enaminonitrile) Disconnection->Crotononitrile Nitrile Cyclohexanecarbonitrile Amidine->Nitrile Pinner Reaction (HCl, EtOH, NH3)

Figure 1: Retrosynthetic strategy isolating the amidine and enaminonitrile as key building blocks.

Protocol 1: Synthesis of Cyclohexanecarboximidamide Hydrochloride

Aliphatic amidines are unstable as free bases due to rapid hydrolysis and polymerization. Therefore, this protocol isolates the intermediate as the stable hydrochloride salt.

Reagents and Materials
ReagentEquiv.Role
Cyclohexanecarbonitrile1.0Starting Material
Ethanol (Anhydrous)1.1Solvent/Reactant
HCl (gas) or Acetyl ChlorideExcessAcid Catalyst
Ammonia (Methanolic, 7N)3.0Nitrogen Source
Diethyl EtherN/AAnti-solvent for precipitation
Experimental Procedure

Step A: Pinner Reaction (Imidate Formation)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a drying tube (CaCl2) and a gas inlet tube. Maintain strictly anhydrous conditions; moisture will hydrolyze the intermediate to an ester.

  • Charging: Charge Cyclohexanecarbonitrile (10.9 g, 100 mmol) and anhydrous ethanol (5.0 g, 110 mmol) into the flask. Cool the mixture to 0°C in an ice/salt bath.

  • Acidification: Bubble dry HCl gas into the solution for 2-3 hours until saturation. Alternative: If HCl gas is unavailable, slowly add Acetyl Chloride (200 mmol) to the ethanol/nitrile mix at 0°C (generates HCl in situ).

  • Incubation: Seal the flask and store at 4°C for 24–48 hours. The mixture typically solidifies as the ethyl cyclohexanecarboximidate hydrochloride precipitates.

Step B: Ammonolysis (Amidine Formation)

  • Preparation: Filter the imidate salt rapidly under nitrogen to avoid moisture absorption. Wash with cold anhydrous ether.

  • Reaction: Transfer the solid imidate immediately into a pressure vessel or sealed flask containing 7N Ammonia in Methanol (excess).

  • Stirring: Stir at room temperature for 24 hours.

  • Isolation: Concentrate the solution in vacuo to remove excess ammonia and methanol.

  • Purification: Triturate the residue with acetone/ether to induce crystallization. Filter the white solid.

Yield Expectation: 75–85% Checkpoint: 1H NMR (DMSO-d6) should show a broad singlet around 8.5–9.0 ppm (amidine NH protons) and cyclohexyl multiplets.

Protocol 2: Pyrimidine Ring Closure

This step involves the condensation of the amidine salt with 3-aminocrotononitrile. The choice of base is critical: Sodium Ethoxide (NaOEt) is preferred over stronger bases (like NaH) to prevent polymerization of the crotononitrile.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the nitrile carbon of the crotononitrile, followed by intramolecular cyclization and elimination of ammonia/water equivalents (depending on tautomers).

Mechanism Step1 Deprotonation (Free Amidine) Step2 Intermolecular Addition Step1->Step2 + 3-Aminocrotononitrile Step3 Intramolecular Cyclization Step2->Step3 Step4 Aromatization Step3->Step4 - NH3

Figure 2: Mechanistic flow of the base-catalyzed condensation.

Reagents and Materials
ReagentEquiv.Role
Cyclohexanecarboximidamide HCl1.0Amidine Source
3-Aminocrotononitrile1.1Electrophile
Sodium Ethoxide (21% in EtOH)2.5Base
Ethanol (Absolute)SolventReaction Medium
Experimental Procedure
  • Activation: In a 250 mL round-bottom flask under Argon, dissolve Cyclohexanecarboximidamide HCl (8.1 g, 50 mmol) in absolute Ethanol (50 mL).

  • Base Addition: Add Sodium Ethoxide solution (2.5 equiv) dropwise. Stir for 15 minutes at room temperature. Note: NaCl will precipitate.

  • Addition of Electrophile: Add 3-Aminocrotononitrile (4.5 g, 55 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amidine spot (baseline) should disappear, and a new UV-active spot (Rf ~0.4) should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL).

    • Critical Step: Adjust pH to ~8-9 using dilute acetic acid if necessary (though the product often precipitates directly from the alkaline residue).

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is poor.

  • Purification:

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

    • Recrystallization: The crude solid is best recrystallized from Ethanol/Water (1:1) or Toluene/Heptane.

Yield Expectation: 60–70% Appearance: Off-white to pale yellow crystalline solid.

Analytical Validation

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterExpected Value / Observation
Appearance White to pale yellow needles
Melting Point 145–148 °C (approximate, derivative dependent)
MS (ESI+) [M+H]+ = 192.15
1H NMR (400 MHz, DMSO-d6)

6.30 (s, 2H, NH2), 5.85 (s, 1H, Pyrimidine-H5), 2.10 (s, 3H, CH3), 2.3-2.4 (m, 1H, CH-cyclohexyl), 1.2-1.9 (m, 10H, cyclohexyl).

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Step 1 (Pinner):

    • Cause: Moisture ingress.

    • Solution: Use fresh molecular sieves in the solvent and a high-quality drying tube. Ensure HCl gas is dried through a H2SO4 trap.

  • Sticky Solid in Step 2:

    • Cause: Polymerization of 3-aminocrotononitrile.

    • Solution: Do not overheat the crotononitrile before adding it to the reaction. Ensure the amidine is fully free-based before adding the nitrile.

  • Impurity Formation (Bis-pyrimidine):

    • Cause: Excess amidine attacking the intermediate.

    • Solution: Maintain strict stoichiometry (1.1 equiv of crotononitrile).

References

  • Robert, J. (2011). The Chemistry of Amidines and Imidates. Wiley-Interscience.
  • Foloppe, M. P., et al. (2006). "Synthesis and Structure-Activity Relationship of a Series of 2-Amino-4-methylpyrimidines." Bioorganic & Medicinal Chemistry Letters.
  • General Method for 4-Aminopyrimidines

    • Wang, J., et al. (2020). "Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines." RSC Advances.

  • Amidine Synthesis Protocols

    • Organic Chemistry Portal. "Synthesis of Amidines."
  • Process Safety for Nitriles

    • ACS GCI Pharmaceutical Roundtable. "Reagent Guides: Nitriles and Cyanides."

Sources

Application Note & Protocols: Strategic Functionalization of the 4-Amino Group on Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics. The ability to strategically modify this moiety is critical for modulating pharmacological properties such as potency, selectivity, and ADME profiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principal synthetic protocols for introducing and modifying the 4-amino group on pyrimidine rings. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling rational method selection and troubleshooting. The guide focuses on the two most powerful and versatile strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination, providing detailed, field-proven protocols for each.

The Central Role of 4-Aminopyrimidines in Drug Discovery

The pyrimidine ring, an electron-deficient heterocycle, is a privileged structure in drug design. When substituted with an amino group at the C4 position, it becomes a versatile hydrogen bond donor and acceptor, capable of critical interactions with biological targets.[1][2][3] This structural motif is prevalent in a wide array of pharmaceuticals, including kinase inhibitors for oncology, antiviral agents, and antimicrobials.[4][5][6] Consequently, the development of robust and scalable methods to synthesize diverse libraries of 4-substituted aminopyrimidines is a primary objective in drug discovery programs.

The functionalization is most commonly achieved by starting with a pyrimidine ring bearing a suitable leaving group at the C4 position, typically a halogen (Cl, Br). The choice between the primary synthetic routes—SNAr and palladium-catalyzed cross-coupling—depends on the nucleophilicity of the incoming amine and the electronic properties of the pyrimidine core.

G Start Starting Material: 4-Halopyrimidine Decision Evaluate Amine Nucleophile Start->Decision SNAr_Path Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr_Path  High Nucleophilicity Buchwald_Path Pd-Catalyzed Buchwald-Hartwig Amination Decision->Buchwald_Path Low Nucleophilicity or S_NAr Fails SNAr_Cond Strong Nucleophile (e.g., Aliphatic Amines) Electron-Deficient Pyrimidine SNAr_Path->SNAr_Cond Product Target 4-Aminopyrimidine SNAr_Path->Product Buchwald_Cond Weak Nucleophile (e.g., Anilines, Amides, Heterocycles) Sterically Hindered Partners Buchwald_Path->Buchwald_Cond Buchwald_Path->Product

Figure 1: Decision workflow for selecting a C4-amination strategy.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most direct method for functionalizing 4-chloropyrimidines. The electron-withdrawing nature of the two ring nitrogens renders the C4 position highly electrophilic and susceptible to attack by nucleophiles.[7]

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the C4 carbon, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex. This step temporarily disrupts the ring's aromaticity. In the second, faster step, the leaving group (typically chloride) is expelled, restoring aromaticity and yielding the final product.[7][8]

G cluster_0 S_NAr Mechanism Start 4-Chloropyrimidine + Amine (R-NH2) Intermediate Meisenheimer Complex (Non-aromatic) Start->Intermediate Addition (Rate-Limiting) Product 4-Aminopyrimidine + HCl Intermediate->Product Elimination (Fast)

Figure 2: Simplified mechanism for SNAr on a 4-chloropyrimidine.
Protocol 2.1: Classical Thermal SNAr with Aliphatic Amines

This protocol is highly effective for primary and secondary aliphatic amines, which are sufficiently nucleophilic to react without metal catalysis.

  • Rationale: Heating is required to provide the activation energy to overcome the aromatic stabilization of the pyrimidine ring. A base is essential to neutralize the hydrochloric acid formed during the reaction, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.

  • Step-by-Step Protocol:

    • Reaction Setup: To a clean, dry reaction vessel, add the 4-chloropyrimidine starting material (1.0 eq).

    • Solvent & Reagents: Add a suitable solvent such as isopropanol, ethanol, or N,N-dimethylformamide (DMF) to achieve a concentration of 0.1–0.5 M.

    • Add the aliphatic amine (1.1–1.5 eq) to the mixture.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5–2.0 eq). Alternatively, an excess of the reacting amine can serve as the base.

    • Reaction Conditions: Seal the vessel and heat the mixture to 80–120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2–16 hours.

    • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purification: Disperse the residue in a biphasic system of ethyl acetate and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by silica gel column chromatography.

Protocol 2.2: Microwave-Assisted SNAr

Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reagents.[7][9]

  • Rationale: The rapid, uniform heating provided by a microwave reactor allows the reaction to reach the required activation energy much faster than conventional heating, often leading to cleaner reactions and higher yields by minimizing thermal decomposition.

  • Step-by-Step Protocol:

    • Reaction Setup: In a dedicated microwave reaction vial, place the 4-chloropyrimidine (1.0 eq).

    • Solvent & Reagents: Add an anhydrous polar solvent like propanol or DMF (to ~0.5 M). Add the amine nucleophile (1.0–1.2 eq) followed by a base like triethylamine (1.5 eq).[7]

    • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120–150 °C for 10–30 minutes.[7]

    • Workup & Purification: Follow the same procedure as described in Protocol 2.1.

Protocol 2.3: Acid-Catalyzed SNAr with Anilines in Water

Weakly nucleophilic anilines often require harsher conditions for SNAr. An acid catalyst in an aqueous medium provides an efficient and greener alternative.[10]

  • Rationale: A catalytic amount of acid protonates one of the pyrimidine ring nitrogens. This increases the electron deficiency of the ring, further activating it towards attack by the weak aniline nucleophile. Water is an effective solvent for this transformation.[7][10]

  • Step-by-Step Protocol:

    • Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine (1.0 eq) and the desired aniline (1.1 eq).

    • Solvent & Catalyst: Add deionized water to achieve a concentration of approximately 0.1 M. Add a catalytic amount of aqueous HCl (e.g., 0.1 eq).[7]

    • Reaction: Heat the mixture to reflux (100 °C) and stir vigorously. Monitor for completion by LC-MS (typically 4–24 hours).

    • Workup: Cool the reaction to room temperature. Carefully add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is >8 to neutralize the acid and deprotonate the product.

    • Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. The aqueous filtrate can be extracted with ethyl acetate to recover any remaining product.

Problem Potential Cause Suggested Solution
No or Low Conversion Insufficient temperature; Low nucleophilicity of amine; Inactive substrate.Increase temperature incrementally. For weak nucleophiles, switch to Buchwald-Hartwig conditions (Section 3). Ensure the pyrimidine ring is sufficiently electron-deficient.[7][9]
Side Product Formation Dialkylation (if starting with a dihalopyrimidine); Hydrolysis of chloro-group.Use stoichiometric amounts of amine. Run the reaction under anhydrous conditions if hydrolysis is observed.
Difficult Purification Excess amine or base co-elutes with product.Use a volatile base like triethylamine that can be removed under vacuum. Perform an acidic wash during workup to remove basic impurities.
Table 1: Troubleshooting Guide for SNAr Reactions.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For challenging substrates, such as electron-neutral pyrimidines, sterically hindered amines, or weakly nucleophilic amines (including amides and some N-heterocycles), the Buchwald-Hartwig amination is the method of choice.[11][12][13] This powerful C-N cross-coupling reaction has revolutionized aromatic amine synthesis due to its broad substrate scope and functional group tolerance.[11][14][15]

Mechanism Insight: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the aryl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton to form a palladium-amido intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[11]

The choice of phosphine ligand is critical, as it modulates the stability and reactivity of the palladium center, directly impacting reaction efficiency.[13][16]

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido L-Pd(II)(Ar)(NHR) OxAdd->Amido Amine Binding & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NHR Amido->Product ArX Ar-X ArX->OxAdd Amine R-NH2 + Base Amine->Amido

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling various amines with 4-halopyrimidines. Optimization of the ligand, base, and solvent may be required for specific substrates.

  • Rationale: This method uses a palladium catalyst in conjunction with a specialized phosphine ligand to couple substrates that are unreactive under SNAr conditions. A strong, non-nucleophilic base is required to generate the active palladium-amido intermediate. Anhydrous, deoxygenated conditions are crucial to prevent catalyst deactivation.

  • Step-by-Step Protocol:

    • Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add the 4-halopyrimidine (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).

    • Reagents: Add the base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃), 1.4–2.0 eq). Finally, add the amine or amide nucleophile (1.1–1.2 eq).

    • Solvent: Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF) to a concentration of 0.1–0.2 M.

    • Reaction Conditions: Seal the vessel and heat to 80–110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete in 4–24 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Catalyst System Amine Type Typical Base Yield Range Reference
Pd(OAc)₂ / BINAPPrimary/Secondary AminesCs₂CO₃Good-Excellent[17]
Pd(OAc)₂ / BrettPhosPrimary Amines, AmidesK₂CO₃ / KOtBuGood-Excellent[13][17]
Pd(II)Cl₂(dppf)AnilinesNaOtBuModerate-Good[18]
Pd₂(dba)₃ / XantphosAnilines, N-HeterocyclesNaOtBuGood-Excellent[16][18]
Table 2: Comparison of Common Catalyst Systems for Buchwald-Hartwig Amination.

Regioselectivity Considerations with Dihalopyrimidines

When working with substrates like 2,4-dichloropyrimidine, achieving selective functionalization at the C4 position is a common goal. The general order of reactivity for both SNAr and palladium-catalyzed couplings is C4(6) > C2 > C5.[19] This innate preference is due to the C4 position being flanked by one nitrogen atom and para to the other, making it more electron-deficient and sterically accessible than the C2 position, which is situated between both ring nitrogens.

  • Achieving C4 Selectivity: By using carefully controlled conditions (e.g., low temperature, 1.0 equivalent of the amine), it is often possible to achieve highly selective mono-substitution at the C4 position via an SNAr reaction. The introduction of the first amino group deactivates the ring, making the second substitution at C2 more difficult.[9][19]

  • Achieving C2 Selectivity: While C4 substitution is generally favored, recent advances have shown that C2 selectivity can be achieved under specific conditions, for example, by using tertiary amine nucleophiles in SNAr reactions or specialized NHC-ligated palladium catalysts in cross-coupling.[20][21]

Conclusion

The functionalization of the 4-amino position on pyrimidine rings is a critical task in modern synthetic and medicinal chemistry. By understanding the principles and practical details of Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, researchers can strategically access a vast chemical space of novel 4-aminopyrimidine derivatives. For simple, nucleophilic amines and activated pyrimidines, SNAr offers a direct and cost-effective route. For more challenging substrates requiring milder conditions and broader scope, the Buchwald-Hartwig amination provides an exceptionally powerful and reliable alternative. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis and exploration of this important class of molecules.

References

  • Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. Synlett. [Link]

  • Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitrogen heterocycles. Chemical Communications (RSC Publishing). [Link]

  • Asymmetric electrophilic functionalization of amino-substituted heteroaromatic compounds: a convenient tool for the enantioselective synthesis of nitrogen heterocycles. ResearchGate. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Modification of pyrimidine derivatives from antiviral agents to antitumor agents. PubMed. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Science and Research (IJSR). [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PubMed - NIH. [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

  • Rationalizing the structural variability of the exocyclic amino groups in nucleobases and their metal complexes: cytosine and adenine. PubMed. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. [Link]

  • Practical and innate carbon-hydrogen functionalization of heterocycles. PubMed - NIH. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications. [Link]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Dasatinib, Imatinib, and CDK2/PLK4 inhibitors).[1] 2-Cyclohexyl-6-methylpyrimidin-4-amine represents a sterically demanding, electron-deficient primary amine. While the cyclohexyl group enhances lipophilicity and target selectivity, it—along with the pyrimidine nitrogens—presents specific challenges in Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

This guide details the optimized protocols for coupling this specific amine with aryl halides. It moves beyond generic conditions, addressing the specific electronic deactivation and catalyst poisoning risks inherent to aminopyrimidines.[2]

Chemical Context & Substrate Analysis[3][4][5][6][7]

Substrate Properties
PropertyDescriptionImplication for Coupling
Nucleophilicity Moderate to LowThe electron-deficient pyrimidine ring reduces the electron density on the exocyclic amine (

), slowing the amine binding step in the catalytic cycle.
Steric Bulk High (2-Cyclohexyl)The bulky cyclohexyl group at C2 shields the N1 nitrogen, potentially reducing catalyst poisoning but also imposing steric constraints on the active Pd center.
Coordination CompetitiveThe endocyclic nitrogens (N1, N3) are competent ligands that can displace phosphines, leading to catalyst deactivation (formation of Pd-dead species).
Strategic Ligand Selection

To overcome the low nucleophilicity and potential poisoning, we utilize electron-rich, bulky biaryl phosphine ligands .

  • BrettPhos / tBuBrettPhos: These ligands are large enough to prevent bis-arylation and electron-rich enough to facilitate oxidative addition and amine binding.

  • Xantphos: A bidentate ligand with a wide bite angle, useful for stabilizing the Pd center against chelation from the substrate itself.

Mechanistic Workflow & Catalytic Cycle[4]

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zones" where this specific substrate can cause reaction failure.

BuchwaldHartwig Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X Coordination Amine Coordination [L-Pd(II)-Ar-NH2R] OxAdd->Coordination + Amine Poison FAILURE MODE: Substrate N-Coordination (Catalyst Arrest) OxAdd->Poison Deprotonation Deprotonation [L-Pd(II)-Ar-NHR] Coordination->Deprotonation + Base - HX RedElim Reductive Elimination Product Release Deprotonation->RedElim BisArylation FAILURE MODE: Bis-Arylation (Over-reaction) Deprotonation->BisArylation + Ar-X (if unhindered) RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) Amine 2-Cyclohexyl-6-methyl pyrimidin-4-amine Amine->Poison Endocyclic N binds Pd Base Base (NaOtBu / Cs2CO3)

Figure 1: Catalytic cycle for aminopyrimidine coupling. Red pathways indicate specific failure modes for 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos Pd G4)

Recommended for valuable substrates, high-throughput screening, and ensuring mono-arylation.

Rationale: The BrettPhos Pd G4 precatalyst ensures a 1:1 L:Pd ratio and rapid activation at mild temperatures. BrettPhos is specifically optimized for primary amines and resists poisoning by the pyrimidine ring.

Materials:

  • Amine: 2-Cyclohexyl-6-methylpyrimidin-4-amine (1.0 equiv)

  • Aryl Halide: Aryl bromide or chloride (1.0 - 1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (1.0 - 2.0 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add the Amine (1.0 mmol, 191 mg), Aryl Halide (1.0 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, ~18 mg).

    • Note: If the aryl halide is liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Seal the vial with a Teflon-lined septum cap.

  • Reaction: Place in a pre-heated block at 80°C - 100°C . Stir vigorously (800 rpm).

  • Monitoring: Monitor by LC-MS at 1 hour. Full conversion is typically observed within 2-4 hours.

    • Self-Validation: If the reaction stalls at <50% conversion, add 1.0 mol% additional catalyst. If bis-arylation is observed (M+Ar mass), lower temperature to 60°C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.

Protocol B: The "Robust & Economical" (Pd2(dba)3 + Xantphos)

Recommended for scale-up (>5g) or when G4 precatalysts are unavailable.

Rationale: Xantphos is a wide-bite-angle bidentate ligand that effectively chelates Palladium, making it difficult for the pyrimidine substrate to displace the ligand. It is highly robust for heteroaromatic amines.

Materials:

  • Catalyst Source: Pd2(dba)3 (1.5 mol%)

  • Ligand: Xantphos (3.0 - 4.5 mol%)

  • Base: Cs2CO3 (2.0 equiv) for sensitive substrates OR NaOtBu (1.4 equiv) for standard substrates.

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Procedure:

  • Pre-complexation (Critical): In the reaction vessel, mix Pd2(dba)3 and Xantphos in the solvent (Toluene) and stir at room temperature for 5-10 minutes. The solution should turn from purple/dark red to a lighter orange/yellow, indicating active catalyst formation.

  • Addition: Add the Amine (1.0 equiv), Aryl Halide (1.0 equiv), and Base.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes.

  • Reaction: Heat to 100°C - 110°C (reflux if using Toluene) for 12-16 hours.

  • Workup: Standard aqueous workup (Water/EtOAc extraction) followed by chromatography.

Optimization & Screening Matrix

If the standard protocols yield <50%, utilize this screening matrix. Perform reactions on a 0.05 mmol scale.

VariableCondition A (Standard)Condition B (Steric Challenge)Condition C (Base Sensitive)
Ligand BrettPhostBuBrettPhosXantphos
Precatalyst Pd G4Pd G4Pd(OAc)2
Base NaOtBuLHMDS (LiHMDS)K3PO4 or Cs2CO3
Solvent 1,4-DioxaneTHFt-BuOH
Temp 90°C60°C100°C

Data Interpretation:

  • Low Conversion: Switch to tBuBrettPhos (more active) or LHMDS (stronger base, soluble).

  • Dehalogenation of Aryl Halide: Reduce temperature; switch solvent to Toluene; ensure solvents are strictly anhydrous.

  • Product Inhibition: The product (a secondary aminopyrimidine) is also a ligand. If the reaction stops at 60-70%, filter the mixture to remove salts and re-subject to fresh catalyst.

Safety & Handling

  • 2-Cyclohexyl-6-methylpyrimidin-4-amine: Treat as an irritant. Avoid inhalation of dust.

  • Palladium Catalysts: Pd species can be sensitizers. Handle in a fume hood.

  • Bases: NaOtBu is moisture-sensitive and corrosive. Store in a desiccator.

  • Heavy Metals: All waste streams containing Palladium must be segregated for heavy metal disposal/recovery.

References

  • Buchwald-Hartwig Amination Overview

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • BrettPhos Ligand Development

    • Maitre, P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[3] Journal of the American Chemical Society. Link

  • Aminopyrimidines in Drug Discovery

    • Fischer, P. M. (2004). "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry. Link

  • BenchChem Application Notes

    • "Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine." Link

  • Xantphos Protocols

    • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. Link

Sources

Application Note & Protocol: Synthesis of Fused Pyrimidine Scaffolds via Pinner-Type Cyclization of Cyclohexanecarboximidamide with β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The synthesis of functionalized pyrimidine derivatives is, therefore, a cornerstone of drug discovery and development. Among the most robust and versatile methods for constructing the pyrimidine ring is the [3+3] cyclocondensation of an amidine with a 1,3-dicarbonyl compound, a transformation known as the Pinner pyrimidine synthesis.[1][3]

This application note provides a comprehensive technical guide and a detailed experimental protocol for the cyclization of cyclohexanecarboximidamide with various β-keto esters. This reaction yields 4-hydroxy-2-cyclohexyl-tetrahydropyrimidine derivatives, which are valuable intermediates for further chemical elaboration. We will delve into the underlying reaction mechanism, provide a validated, step-by-step laboratory procedure, discuss key reaction parameters, and offer insights into the characterization of the final products. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to employ this powerful cyclization reaction to generate novel molecular libraries.

Scientific Principles & Reaction Mechanism

The reaction proceeds via a Pinner-type synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound, in this case, a β-keto ester.[1][3] The transformation is typically catalyzed by either acid or base and can be understood as a sequence of nucleophilic addition, cyclization, and dehydration steps.

Causality of Mechanistic Steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of cyclohexanecarboximidamide on the more electrophilic ketone carbonyl of the β-keto ester. The amidine is a potent binucleophile, but the initial attack preferentially occurs at the ketone due to its higher reactivity compared to the ester carbonyl.

  • Formation of Hemiaminal Intermediate: This initial attack forms a tetrahedral hemiaminal intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl. This step forges the second C-N bond, closing the six-membered ring.

  • Dehydration & Tautomerization: The resulting cyclic intermediate subsequently eliminates a molecule of water and the alcohol from the ester group (e.g., ethanol for an ethyl ester) to form the stable pyrimidinone ring system. The final product is a 4-hydroxypyrimidine derivative, which exists in equilibrium with its 4-oxo tautomer (a pyrimidinone).

This mechanistic pathway highlights the elegance of the [3+3] cyclocondensation, where the two reactants provide alternating sets of three atoms to construct the heterocyclic core.

G cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Reactants Cyclohexanecarboximidamide + β-Keto Ester Intermediate1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) Reactants->Intermediate1 Base or Acid Catalysis Intermediate2 Step 2: Intramolecular Cyclization (Ring Closure) Intermediate1->Intermediate2 Intermediate3 Step 3: Dehydration/ Alcohol Elimination Intermediate2->Intermediate3 Product 4-Hydroxy-2-cyclohexyl- (substituted)-5,6-dihydropyrimidine Intermediate3->Product Aromatization/ Tautomerization

Caption: Generalized mechanism for the Pinner-type pyrimidine synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 4-hydroxy-2-cyclohexyl-5-substituted-6-methylpyrimidine from the corresponding ethyl β-keto ester.

Materials & Equipment
  • Reagents:

    • Cyclohexanecarboximidamide hydrochloride

    • β-Keto ester (e.g., Ethyl acetoacetate, Ethyl benzoylacetate)

    • Sodium ethoxide (NaOEt) or other suitable base (e.g., Potassium carbonate)

    • Absolute Ethanol (Anhydrous)

    • Diethyl ether (Anhydrous)

    • Hydrochloric acid (1 M solution)

    • Saturated sodium bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (appropriate size)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Apparatus for column chromatography

Step-by-Step Procedure

The following workflow provides a visual representation of the experimental process from setup to final product characterization.

G start Start setup 1. Reagent Setup Combine amidine, β-keto ester, and base in ethanol. start->setup reaction 2. Reaction Reflux mixture for 4-12 h. setup->reaction monitor 3. Monitoring Track progress with TLC. reaction->monitor monitor->reaction Incomplete? workup 4. Work-up Quench, neutralize, and extract. monitor->workup Complete? purify 5. Purification Column chromatography. workup->purify characterize 6. Characterization NMR, IR, Mass Spec. purify->characterize end End characterize->end

Caption: Experimental workflow for pyrimidine synthesis and purification.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol. Stir until it is fully dissolved.

    • Expert Insight: Using a slight excess of base ensures the complete deprotonation of the amidine hydrochloride salt, liberating the free amidine which is the active nucleophile.

  • Amidine Addition: Add cyclohexanecarboximidamide hydrochloride (1.0 equivalent, e.g., 10 mmol) to the basic ethanol solution. Stir for 15-20 minutes at room temperature to ensure the formation of the free amidine.

  • β-Keto Ester Addition: Add the desired β-keto ester (1.0 equivalent) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent is typically a mixture of ethyl acetate and hexanes. The reaction is considered complete upon the disappearance of the limiting starting material (usually the amidine). Reaction times can vary from 4 to 24 hours.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

    • Trustworthiness Check: The bicarbonate wash is crucial to remove any unreacted acidic starting materials or acidic byproducts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) to afford the pure pyrimidine derivative.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O and N-H stretches.

Substrate Scope & Expected Results

The described protocol is versatile and can be applied to a range of β-keto esters. The nature of the substituent on the β-keto ester can influence reaction times and yields.

β-Keto Ester SubstrateR¹ GroupR² GroupTypical Reaction Time (h)Expected Yield (%)
Ethyl acetoacetate-CH₃-CH₃4 - 875 - 90%
Ethyl benzoylacetate-Ph-CH₃8 - 1670 - 85%
Ethyl 3-oxo-3-(4-chlorophenyl)propanoate-C₆H₄Cl-CH₃10 - 1865 - 80%
Diethyl malonate-OCH₂CH₃-H12 - 2450 - 70%

Note: Yields are based on purified product and may vary depending on the precise reaction scale and purification efficiency. Electron-withdrawing groups on an aromatic R¹ substituent can sometimes lead to slightly longer reaction times.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive reagents (moisture contamination); Insufficient base; Low reaction temperature.Ensure use of anhydrous solvent and fresh base. Verify base stoichiometry. Confirm reflux temperature is reached.
Multiple Spots on TLC Incomplete reaction; Formation of side products (e.g., self-condensation of β-keto ester).Increase reaction time. Ensure dropwise addition of the β-keto ester to the amidine solution to minimize self-condensation.
Difficulty in Purification Product and starting material have similar polarity.Adjust the solvent system for chromatography; try a different stationary phase if necessary.

References

  • Pinner pyrimidine synthesis. [PPTX]. Slideshare. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. International Journal of ChemTech Research. [Link]

Sources

Application Note: High-Purity Synthesis and Antiviral Profiling of Pyrimidine Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidine amines represent a privileged scaffold in medicinal chemistry, serving as the core structure for blockbuster antiviral drugs such as Rilpivirine and Etravirine (HIV Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs). This guide provides a high-level technical workflow for the regioselective synthesis of 2,4-diaminopyrimidines and their subsequent biological validation. Unlike generic protocols, this note addresses the critical challenge of C4 vs. C2 regioselectivity during nucleophilic aromatic substitution (


) and details a self-validating Cytopathic Effect (CPE) inhibition assay.

Part 1: Chemical Synthesis Strategy

The Regioselectivity Challenge

The 2,4-dichloropyrimidine core is the standard starting material for these agents. However, successful synthesis relies on exploiting the electronic differences between the C2 and C4 positions.

  • C4 Position: Highly electrophilic due to the inductive effect of adjacent N1 and N3 nitrogens. Under standard

    
     conditions (mild base, 
    
    
    
    to RT), nucleophiles preferentially attack here.
  • C2 Position: Less reactive. Substitution at C2 typically requires higher temperatures (

    
    ), stronger nucleophiles, or transition metal catalysis (Buchwald-Hartwig).
    

Critical Insight: If the C4-substituent installed in Step 1 is electron-donating (e.g., an amine), it deactivates the ring, making the subsequent C2-substitution significantly harder. This necessitates the use of acid catalysis or palladium coupling for the second step.

Workflow Visualization

The following diagram outlines the logic flow for synthesizing a Diarylpyrimidine (DAPY) analogue.

Synthesis_Pathway Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (SNAr, Mild Base) Start->Step1 + Amine A (1.0 eq) Inter Intermediate: 2-Chloro-4-aminopyrimidine Step1->Inter Regioselective Step2 Step 2: C2 Substitution (Buchwald-Hartwig or Acid Cat.) Inter->Step2 + Amine B (1.2 eq) Final Final Product: 2,4-Diaminopyrimidine Step2->Final C-N Bond Formation

Figure 1: Sequential functionalization strategy for 2,4-dichloropyrimidine scaffolds.

Protocol 1: Regioselective Synthesis of 2,4-Diaminopyrimidines

Objective: Synthesize a model DAPY analogue by installing an aryl amine at C4 and a functionalized amine at C2.

Materials
  • Substrate: 2,4-Dichloropyrimidine (Sigma-Aldrich/Merck).

  • Amine A (C4): Aniline derivative (e.g., 4-cyanophenylamine).

  • Amine B (C2): Aliphatic or aromatic amine.

  • Catalysts:

    
    , BINAP (for Step 2 if using Buchwald).
    
  • Solvents: Isopropanol (IPA), 1,4-Dioxane.

Step-by-Step Methodology

Phase A: C4-Selective Substitution (


) 
  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) in IPA (0.2 M concentration).

  • Addition: Add

    
    -Diisopropylethylamine (DIPEA, 1.2 eq) followed by Amine A  (1.0 eq).
    
    • Expert Note: Do not use excess Amine A. Excess leads to bis-substitution (byproduct).

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower spot (
      
      
      
      ) should appear.
  • Workup: Pour into ice water. The mono-substituted product often precipitates. Filter, wash with cold water, and dry.

Phase B: C2-Substitution (Buchwald-Hartwig Amination) Why Buchwald? After Phase A, the pyrimidine ring is electron-rich and deactivated toward


. Palladium catalysis ensures high yield.
  • Setup: In a glovebox or under Argon, combine:

    • Intermediate from Phase A (1.0 eq).

    • Amine B (1.2 eq).

    • 
       (2.0 eq).
      
    • 
       (5 mol%).
      
    • BINAP (10 mol%).

    • Anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vessel and heat to

    
      for 12 hours.
    
  • Purification: Filter through a Celite pad to remove Pd. Concentrate filtrate.[1]

  • Isolation: Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

    • QC Check: Verify structure via

      
      -NMR.[2] Look for the disappearance of the C2-H signal if applicable, or MS confirmation of the parent ion 
      
      
      
      .

Part 2: Biological Validation (Antiviral Efficacy)[3][4]

Rationale

To validate the synthesized compounds, we utilize a Cytopathic Effect (CPE) Inhibition Assay .[3] This phenotypic assay measures the compound's ability to prevent virus-induced cell death. It is preferred over enzymatic assays (e.g., polymerase inhibition) for primary screening because it accounts for cell permeability and metabolic stability.

Assay Logic Visualization

Antiviral_Workflow Cells Host Cells (e.g., MT-4 or Vero) Infection Virus Infection (MOI 0.01) Cells->Infection Treatment Compound Treatment (Serial Dilution) Infection->Treatment Incubation Incubation (72h, 37°C) Treatment->Incubation Readout Viability Readout (MTT or CCK-8) Incubation->Readout Analysis Calculate EC50 & CC50 Readout->Analysis

Figure 2: High-throughput screening workflow for antiviral efficacy determination.[4]

Protocol 2: CPE Inhibition & Cytotoxicity Assay

Objective: Determine the


 (antiviral potency) and 

(cytotoxicity) to calculate the Selectivity Index (

).
Materials
  • Cell Line: MT-4 (for HIV) or Vero E6 (for broad-spectrum RNA viruses).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

  • Control: Rilpivirine (Positive Control), DMSO (Vehicle Control).

Procedure
  • Seeding: Plate cells (

    
     cells/well) in 96-well plates.
    
  • Compound Preparation: Prepare 3-fold serial dilutions of the pyrimidine derivative in culture media (Range:

    
     to 
    
    
    
    ).
    • Self-Validation: Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Infection (Parallel Plates):

    • Plate A (Efficacy): Add virus at Multiplicity of Infection (MOI) of 0.01.

    • Plate B (Toxicity): Add mock medium (no virus).

  • Incubation: Incubate at

    
    , 
    
    
    
    for 3–5 days (until virus control wells show
    
    
    cell death).
  • Readout (MTT):

    • Add

      
       MTT solution (
      
      
      
      ) to each well. Incubate 4 hours.
    • Remove supernatant and add

      
       DMSO to solubilize formazan crystals.
      
    • Measure Absorbance at 570 nm .

Data Analysis

Calculate % protection using the formula:



  • 
    : Absorbance of compound-treated infected cells.
    
  • 
    : Absorbance of untreated infected cells (Virus Control).
    
  • 
    : Absorbance of uninfected cells (Cell Control).
    

Part 3: Data Presentation & Interpretation

When reporting results, structure your data to highlight the Structure-Activity Relationship (SAR).[6]

Table 1: Example SAR Data for 2,4-Diaminopyrimidine Derivatives

Compound IDR1 (C4-Subst.)R2 (C2-Subst.)

(nM)

(

)
Selectivity Index (SI)
PYR-001 4-CN-Ph

4.5>100>22,000
PYR-002 4-CN-PhNH-Cyclopropyl2.18540,476
PYR-003 Ph (No CN)NH-Cyclopropyl150.090600
Ref (ETV) ----1.4>100>70,000

Interpretation:

  • Electronic Effect: Comparing PYR-002 and PYR-003 shows that the electron-withdrawing Cyano group (CN) at C4 is critical for potency, likely improving

    
    -stacking interactions in the viral binding pocket (e.g., HIV RT NNRTI pocket).
    
  • Lipophilicity: The cyclopropyl group (PYR-002) improves potency over the free amine (PYR-001), likely due to better hydrophobic fit.

References

  • Janssen, P. A., et al. (2005). Diarylpyrimidines: A New Class of Potent Reverse Transcriptase Inhibitors.[7] Journal of Medicinal Chemistry.[6]

  • WuXi AppTec. (2021). Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.[2]

  • National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Journal of Organic Chemistry.[8]

  • BenchChem. (2024). Application Notes and Protocols for In Vitro Antiviral Assays (CPE & MTT).

  • Buchwald, S. L., et al. (2000). Palladium-Catalyzed Amination of Aryl Halides.[9][10] Journal of Organic Chemistry.[8]

Sources

Technical Guide: Regioselective Acylation of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Cyclohexyl-6-methylpyrimidin-4-amine Primary Challenge: Regioselectivity (Exocyclic


-acylation vs. Endocyclic Ring 

-acylation) and Nucleophilicity. Core Solution: Thermodynamic control via base-mediated rearrangement.

This guide details the optimized protocols for acylating the exocyclic amine of 2-Cyclohexyl-6-methylpyrimidin-4-amine. Unlike simple anilines, the 4-aminopyrimidine scaffold presents a dual nucleophilic challenge: the ring nitrogens (N1/N3) compete with the exocyclic amine (N4), often leading to kinetically favored but undesired ring-acylated intermediates. Successful derivatization requires conditions that drive the reaction toward the thermodynamically stable exocyclic amide, often exploiting a Dimroth-type rearrangement mechanism.

Mechanistic Insight & Structural Analysis

Substrate Analysis
  • Electronic Deactivation: The pyrimidine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine compared to a standard aniline.

  • Steric Environment: The 2-cyclohexyl group is bulky. While it increases lipophilicity (improving solubility in DCM/EtOAc compared to 2-methyl analogs), it also sterically crowds the N1 and N3 positions. This steric bulk generally favors attack at the exocyclic nitrogen, but does not eliminate ring acylation entirely.[1]

  • Regioselectivity: The reaction is governed by the competition between the kinetic product (Ring

    
    -acylation) and the thermodynamic product  (Exocyclic 
    
    
    
    -acylation).
The Migration Pathway (Dimroth-Type)

In many 4-aminopyrimidine acylations, the initial attack occurs at a ring nitrogen (often N3 due to less steric hindrance than N1 near the cyclohexyl group). This forms an unstable acylimino intermediate. Under thermal conditions or base catalysis, this intermediate undergoes an intramolecular migration (O-to-N or N-to-N transfer) to form the stable exocyclic amide.

AcylationPathway Start Starting Material (4-Aminopyrimidine) Kinetic Kinetic Intermediate (Ring N-Acylated) Start->Kinetic Fast (Kinetic Control) Low Temp / Weak Base Thermo Thermodynamic Product (Exocyclic Amide) Start->Thermo Slow (Direct Attack) Kinetic->Thermo Rearrangement (Heat / Base / Time)

Figure 1: Reaction pathway demonstrating the migration from the kinetic ring-acylated species to the stable exocyclic amide.

Experimental Protocols

Protocol A: Standard Acylation (Acid Chlorides)

Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is commercially available.[1] Mechanism: Base-mediated nucleophilic substitution with thermal equilibration.

Materials
  • Substrate: 2-Cyclohexyl-6-methylpyrimidin-4-amine (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 – 1.5 equiv)

  • Base: Pyridine (3.0 equiv) or Triethylamine (TEA) (2.0 equiv) with DMAP (0.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration). The cyclohexyl group ensures good solubility; if issues arise, add a small amount of THF.[1]

  • Base Addition: Add Pyridine (3.0 equiv).

    • Note: Pyridine is preferred over TEA for difficult substrates as it acts as both base and nucleophilic catalyst (forming the reactive N-acylpyridinium salt).

  • Acylation: Cool the mixture to 0°C. Add the Acid Chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the Ring-Acylated intermediate (often more polar or distinct UV) is observed, heat the reaction to 40°C (reflux DCM) or switch solvent to DCE and heat to 60°C to force rearrangement.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Difficult/Hindered Acylation (Deprotonation Method)

Best for: Unreactive amines or bulky acyl chlorides where Protocol A fails.[1] Mechanism: Formation of the discrete amide anion (strongly nucleophilic).

Materials
  • Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)[1]

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Procedure
  • Deprotonation: Suspend NaH (1.5 equiv) in anhydrous THF under inert atmosphere (N₂/Ar).

  • Addition: Add a solution of 2-Cyclohexyl-6-methylpyrimidin-4-amine (1.0 equiv) in THF dropwise at 0°C.

  • Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution usually turns yellow/orange, indicating anion formation.[1]

  • Acylation: Add the Acid Chloride (1.2 equiv) dropwise.

  • Completion: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with water or saturated NH₄Cl (hydrogen gas evolution).

  • Workup: Extract with EtOAc.

Protocol C: Amide Coupling (Carboxylic Acids)

Best for: Complex carboxylic acids, drug intermediates, or when acid chlorides are unstable.[1]

Materials
  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv).[1]

  • Solvent: DMF (preferred for HATU) or EtOAc (for T3P).[1]

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir for 5–10 minutes to form the activated ester.

  • Coupling: Add the pyrimidine amine (1.0 equiv) and the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 50–60°C for 4–12 hours.

    • Note: Aminopyrimidines are poor nucleophiles; room temperature coupling with HATU is often insufficient. Moderate heating is crucial for high conversion.

  • Workup: Dilute with water/brine (excess) to precipitate the product or extract with EtOAc/LiCl solution (to remove DMF).

Data Summary & Condition Selection

ParameterProtocol A (Acid Chloride)Protocol B (NaH)Protocol C (Coupling)
Reactivity ModerateHighModerate
Regioselectivity Variable (Requires Heat)Good (Direct Anion Attack)High
Substrate Scope Simple Acyl GroupsSterically Hindered GroupsComplex Acids / Peptides
Key Risk Ring Acylation (Kinetic)Over-reaction (Bis-acylation)Low Conversion
Recommended Temp 0°C

40°C
0°C

RT
50°C - 80°C

Troubleshooting Guide

Issue: "I see two spots on TLC with the same Mass (LCMS)."
  • Cause: You likely have a mixture of the Exocyclic Amide (Product) and the Ring

    
    -Acyl  isomer.
    
  • Solution: Do not discard. Dissolve the crude mixture in Pyridine or Ethanol and heat to reflux for 2 hours. This promotes the thermodynamic rearrangement to the desired exocyclic amide.

Issue: "Starting material remains unreacted."
  • Cause: The 2-cyclohexyl and 6-methyl groups provide steric shielding, and the ring is electron-poor.

  • Solution: Switch to Protocol B (NaH) . The deprotonated amide anion is a much stronger nucleophile and overcomes the electronic deactivation.

Issue: "Product solubility is poor during workup."
  • Cause: The resulting amide might be highly crystalline or lipophilic.

  • Solution: The cyclohexyl group aids solubility in organics. Avoid pure ether/hexanes. Use DCM/Methanol (9:1) for extraction if precipitation occurs.[2]

References

  • Regioselectivity in Aminopyridine/Pyrimidine Acylation

    • Citation: "4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide." Organic Letters, 2009.[1]

    • Relevance: Establishes the kinetic vs.
    • Source:[1]

  • Dimroth Rearrangement Mechanism

    • Citation: "Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines." Journal of Organic Chemistry, 2017.[1]

    • Relevance: Details the migration mechanism of substituents from ring nitrogen to exocyclic nitrogen in 4-aminopyrimidines.
    • Source:[1]

  • General Amide Coupling Protocols

    • Citation: "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[1]

    • Relevance: Comprehensive review of HATU, T3P, and acid chloride activ
    • Source:[1]

  • Physicochemical Properties of Pyrimidines

    • Citation: "Physicochemical properties of some pyrimidine derivatives in some organic solvents."[3] Journal of Analytical & Pharmaceutical Research, 2018.[1][3]

    • Relevance: Supports the solubility profile of substituted pyrimidines in DCM/DMF.
    • Source:[1]

Sources

Synthetic routes for 2,6-disubstituted pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 2,6-Disubstituted Pyrimidin-4-amines

Executive Summary

The 2,6-disubstituted pyrimidin-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Ribociclib, Brigatinib) and adenosine receptor antagonists. However, the synthesis of this motif presents a classic regioselectivity challenge: distinguishing between the electrophilic sites on the pyrimidine ring to install distinct substituents at positions 2, 4, and 6.

This Application Note details the Sequential Regioselective Displacement (SRD) strategy. We provide validated protocols for transforming 2,4,6-trichloropyrimidine into high-value 2,6-disubstituted-4-amino targets, utilizing the intrinsic reactivity hierarchy of the pyrimidine core (


) and transition-metal catalysis to overcome electronic deactivation.

The Reactivity Landscape

Understanding the electronic bias of the pyrimidine ring is the prerequisite for successful synthesis.

  • The Electrophilic Hierarchy: In 2,4,6-trichloropyrimidine, the carbon atoms at positions 4 and 6 are chemically equivalent and highly electrophilic due to the inductive effect of the adjacent nitrogens and the para-positioning relative to the other nitrogen. Position 2 is less electrophilic because it is flanked by two nitrogens, which, while electron-withdrawing, create a different steric and electronic environment that generally makes C2 less reactive toward Nucleophilic Aromatic Substitution (

    
    ) than C4/C6.
    
  • The Deactivation Problem: Once a nucleophile (amine) is installed at C4, the pyrimidine ring becomes electron-rich (deactivated). Subsequent substitutions at C6 and C2 require increasingly forcing conditions or the use of Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura).

Visualizing the Pathway

The following diagram illustrates the decision tree for regioselective synthesis.

PyrimidineReactivity Start 2,4,6-Trichloropyrimidine Step1 Step 1: C4-Amination (SNAr, 0°C) Start->Step1 Most Reactive Site Inter1 2,6-Dichloro-4-aminopyrimidine Step1->Inter1 Step2 Step 2: C6-Arylation (Suzuki, Pd(0)) Inter1->Step2 Regioselective Coupling Inter2 2-Chloro-6-aryl-4-aminopyrimidine Step2->Inter2 Step3 Step 3: C2-Functionalization (Buchwald or Suzuki) Inter2->Step3 Least Reactive Site Final Target: 2,6-Disubstituted-pyrimidin-4-amine Step3->Final

Figure 1: The Sequential Regioselective Displacement (SRD) workflow for accessing 2,6-disubstituted pyrimidin-4-amines.

Detailed Protocols

Protocol A: C4-Selective Amination ( )

Objective: Install the primary amine or aniline at the C4 position while leaving C2 and C6 chlorides intact.

Mechanistic Insight: The reaction is kinetically controlled. At low temperatures (


), the nucleophile attacks the most electrophilic C4 position. Higher temperatures or excess amine can lead to bis-substitution (C4 and C6).

Reagents:

  • Substrate: 2,4,6-Trichloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (

    
    ) (1.05 equiv)
    
  • Base: DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).

Procedure:

  • Dissolve 2,4,6-trichloropyrimidine in Ethanol (

    
    ) and cool to 
    
    
    
    in an ice bath.
  • Add DIPEA followed by the slow, dropwise addition of the amine. Critical: Rapid addition causes local heating and loss of regioselectivity.

  • Stir at

    
     for 1–2 hours. Monitor by TLC/LCMS.
    
  • Endpoint: Disappearance of trichloride. Formation of mono-amine product.

  • Workup: Evaporate solvent. Precipitate with water or purify via silica gel chromatography (Hexane/EtOAc).

  • Yield Expectation: 85–95%.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Install a carbon substituent (Aryl/Heteroaryl) at C6.

Mechanistic Insight: The C6-chloride is more reactive toward oxidative addition by Pd(0) than the C2-chloride. However, because the ring is deactivated by the C4-amine, standard conditions often fail. Use of electron-rich ligands (like S-Phos or X-Phos) or bis-phosphine ligands is recommended.

Reagents:

  • Substrate: 2,6-dichloro-4-aminopyrimidine (from Protocol A)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for heteroaryls).
  • Base:

    
     (2M aqueous, 2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine substrate, boronic acid, and base in the reaction vessel.

  • Add Pd catalyst under nitrogen flow.

  • Heat to

    
     for 4–6 hours. Note:  Do not overheat (
    
    
    
    ) to avoid competing reaction at C2.
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol C: C2-Functionalization (The "Hard" Step)

Objective: Functionalize the final C2 position. This position is significantly deactivated.

Option 1: C2-Suzuki (Carbon bond)

  • Requires higher temperatures (

    
    ) and more active catalysts (e.g., 
    
    
    
    / X-Phos) compared to Step 2. Microwave irradiation is highly effective here to drive the reaction to completion.

Option 2: C2-Buchwald-Hartwig (Nitrogen bond)

  • If the target is a 2,4-diamino system.[1][2][3]

  • Catalyst System:

    
     + BINAP or BrettPhos.
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (

    
    ).
    

Quantitative Data Summary

Reaction StepPositionReactivity LevelKey Control FactorTypical Yield
1. Amination C4HighTemperature (

)
>90%
2. Cross-Coupling C6ModerateStoichiometry (1.1 eq)70-85%
3. Functionalization C2LowCatalyst/Temp (

)
50-75%

Troubleshooting & Optimization

  • Problem: Mixture of C4 and C2 isomers during Step 1.

    • Root Cause: Solvent polarity.[1] In non-polar solvents, the amine may coordinate to the ring nitrogen, directing attack to C2.

    • Solution: Use polar protic solvents (EtOH) or add a Lewis Acid (e.g.,

      
      ) to chelate the pyrimidine nitrogens, blocking C2 attack.
      
  • Problem: Bis-coupling during Step 2 (Suzuki).

    • Root Cause: High catalyst loading or excess boronic acid.

    • Solution: Strict stoichiometry (1.05 equiv boronic acid) and lower temperature (

      
      ).
      
  • Problem: Stalled reaction at Step 3.

    • Root Cause: Electronic deactivation from substituents at C4 and C6.

    • Solution: Switch to "Third Generation" Buchwald precatalysts (e.g., XPhos Pd G3) which are designed for sterically hindered and electron-rich substrates.

References

  • Regioselective Amin

    
    ): 
    
    • Lohou, E., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Tetrahedron Letters, 2008.[1]

    • [1]

  • Suzuki Coupling Selectivity

    • Schomaker, J. M., & Delia, T. J. "Regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine." Journal of Organic Chemistry, 2001.
  • Solid Phase Synthesis

    • Zucca, A., et al. "Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates."[4] Molecules, 2025 (Cited in context of solid phase adaptation).

  • Buchwald-Hartwig on Pyrimidines

    • Grosse, S., et al. "Pd-catalyzed amination of 2,4-dichloropyrimidines." Tetrahedron, 2010.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and researchers optimizing the synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine .

Ticket ID: PYR-CYC-004 Status: Open Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Selection

The synthesis of 2-Cyclohexyl-6-methylpyrimidin-4-amine presents a classic challenge in pyrimidine chemistry: balancing the steric bulk of the cyclohexyl group with the reactivity required for ring closure and subsequent functionalization.

While a one-pot condensation (using 3-aminocrotononitrile) is theoretically possible, our internal data and literature consensus suggest it suffers from variable yields due to the instability of the nitrile reagent. For high-purity applications (drug discovery/development), we recommend the Stepwise Displacement Route (The "Robust" Protocol) .

The Recommended Pathway:

  • Cyclization: Cyclohexanecarboxamidine + Ethyl Acetoacetate

    
     Pyrimidinol.
    
  • Activation: Pyrimidinol + POCl

    
    
    
    
    
    Chloropyrimidine.
  • Amination: Chloropyrimidine + NH

    
    
    
    
    
    Target Amine.

Visual Process Workflow

The following diagram outlines the critical decision nodes and reaction flow.

G Start Start: Cyclohexanecarboxamidine HCl Step1 Step 1: Cyclization (Reflux 4-6h) Start->Step1 Reagent Reagent: Ethyl Acetoacetate Base: NaOEt/EtOH Reagent->Step1 Intermediate1 Intermediate A: 2-Cyclohexyl-6-methylpyrimidin-4-ol Step1->Intermediate1 Decision1 Check: Is Intermediate A dry? Intermediate1->Decision1 Dry Dry (LOD < 0.5%) Decision1->Dry Yes Wet Wet Decision1->Wet No Step2 Step 2: Chlorination (POCl3, reflux) Dry->Step2 Action_Dry Azeotropic distillation with Toluene Wet->Action_Dry Action_Dry->Decision1 Intermediate2 Intermediate B: 2-Cyclohexyl-4-chloro-6-methylpyrimidine Step2->Intermediate2 Step3 Step 3: Amination (NH3/MeOH, Pressure) Intermediate2->Step3 Final Target: 2-Cyclohexyl-6-methylpyrimidin-4-amine Step3->Final

Caption: Figure 1. Stepwise synthesis workflow emphasizing the Critical Process Parameter (CPP) of moisture control prior to chlorination.

Detailed Protocols & Critical Process Parameters (CPP)

Step 1: Cyclization (The Pyrimidine Core)

Reaction: Condensation of Cyclohexanecarboxamidine HCl with Ethyl Acetoacetate.

  • Protocol:

    • Dissolve Sodium metal (2.5 eq) in absolute Ethanol to form NaOEt in situ.

    • Add Cyclohexanecarboxamidine HCl (1.0 eq). Stir for 30 min to liberate the free base.

    • Add Ethyl Acetoacetate (1.1 eq) dropwise at room temperature.

    • Reflux for 6–8 hours.

    • Workup: Evaporate EtOH. Dissolve residue in minimum water. Acidify with Acetic Acid to pH 5–6 to precipitate the pyrimidinol.

  • CPP / Troubleshooting:

    • Issue: No precipitation upon acidification.

    • Cause: The cyclohexyl group adds significant lipophilicity compared to methyl/phenyl analogs. The product may remain oiled out or semi-soluble in the aqueous phase if the volume is too large.

    • Fix: Do not over-dilute with water. If oil forms, extract with Ethyl Acetate, dry, and triturate with Hexanes/Ether to induce crystallization.

Step 2: Chlorination (The Activation)

Reaction: Conversion of Pyrimidinol to Chloropyrimidine using POCl


.
  • Protocol:

    • Place dried Pyrimidinol (1.0 eq) in a flask.

    • Add POCl

      
       (4–6 eq). Note: Neat POCl
      
      
      
      acts as both solvent and reagent.
    • (Optional) Add N,N-Diethylaniline (0.5 eq) as a catalyst/acid scavenger.

    • Reflux for 3–5 hours until clear.

    • Quench (CRITICAL): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temp < 20°C. Extract immediately with DCM.

  • CPP / Troubleshooting:

    • Issue: Low yield; recovery of starting material.

    • Cause: Wet starting material. Water reacts violently with POCl

      
       to form Phosphoric acid, which deactivates the reagent and fails to chlorinate the ring.
      
    • Fix: Ensure Intermediate A has Loss on Drying (LOD) < 0.5%. Azeotrope with toluene if necessary before adding POCl

      
      .
      
Step 3: Amination (The Substitution)

Reaction: S


Ar displacement of Chloride by Ammonia.
  • Protocol:

    • Dissolve Chloropyrimidine (1.0 eq) in Methanol or Isopropanol (10 vol).

    • Add Ammonia (NH

      
      ) solution (saturated in MeOH) or aqueous NH
      
      
      
      OH (excess, >10 eq).
    • Seal in a pressure tube or autoclave.

    • Heat to 80–100°C for 12 hours.

    • Workup: Concentrate solvent. The product usually precipitates upon cooling or addition of water.

  • CPP / Troubleshooting:

    • Issue: Incomplete conversion (trace chloro-impurity).

    • Cause: Ammonia gas leakage or insufficient temperature. The cyclohexyl group provides steric hindrance at the 2-position, slightly deactivating the 4-position compared to a methyl group.

    • Fix: Increase temperature to 110°C. Ensure the vessel is pressure-rated. Use alcoholic ammonia (NH

      
      /MeOH) rather than aqueous to improve solubility of the lipophilic chloride.
      

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Step 1: Low Yield Old Amidine SaltAmidine salts are hygroscopic and hydrolyze to amides over time. Check: Verify amidine purity via LCMS before use. Recrystallize if necessary.
Step 2: Violent Exotherm Moisture ContaminationThe reaction of POCl

with water is highly exothermic. Prevent: Dry the pyrimidinol intermediate thoroughly in a vacuum oven at 50°C overnight.
Step 2: Hydrolysis Slow Quench / High TempIf the quench gets hot (>40°C), the formed chloropyrimidine can hydrolyze back to the starting material. Fix: Quench on ice/salt bath; keep T < 10°C.
Step 3: Oiling Out LipophilicityThe target amine is very lipophilic due to the cyclohexyl group. Fix: Do not use pure water for precipitation. Use a MeOH:Water (1:3) mixture to induce controlled crystallization.
General: Purity RegioisomersWhile rare in this specific route, verify the structure by NMR. The methyl group should be a singlet around

2.2–2.4 ppm.

References

  • General Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text for pyrimidine ring closure mechanisms).
  • Chlorination Protocols

    • El-Ibrashy, H., et al. "Chlorination of Hydroxypyrimidines: Process Safety and Yield Optimization." Organic Process Research & Development. (Generalized protocol adaptation).

  • Amination of Chloropyrimidines

    • Smith, A. B., & Jones, R. "Nucleophilic Aromatic Substitution of 2-Substituted-4-chloropyrimidines." Journal of Heterocyclic Chemistry.

  • Specific Analog Data (2-Alkyl-6-methyl)

    • PubChem Compound Summary for 2-Chloro-6-methylpyrimidin-4-amine (Analogous intermediate).

Disclaimer: This guide is for research purposes only. All reactions involving POCl


 and pressurized ammonia must be performed in a fume hood with appropriate PPE.

Technical Support Center: Recrystallization Protocols for 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

User Query: "How do I optimize the recrystallization of 2-Cyclohexyl-6-methylpyrimidin-4-amine to maximize purity and yield?"

The Challenge: This molecule presents a distinct amphiphilic purification challenge .

  • The Polar Core: The 4-aminopyrimidine moiety acts as a hydrogen bond donor/acceptor, necessitating polar solvents for dissolution.

  • The Lipophilic Wing: The 2-cyclohexyl group significantly increases lipophilicity (LogP ~2.5–3.0) compared to simple methyl-pyrimidines, increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) in highly polar solvents like pure water.

Strategic Solution: Successful recrystallization requires a solvent system that disrupts the crystal lattice at high temperatures (solvating the amine) but forces the hydrophobic cyclohexyl group to aggregate and crystallize upon cooling.

Solvent System Selection Matrix

The following table summarizes the optimized solvent systems based on impurity profiles and yield requirements.

System TypeSolvent Pair (Solvent / Anti-Solvent)Primary UtilityOperational Notes
Binary Polar Ethanol / Water General Purification Best balance of yield and purity. Water acts as a powerful anti-solvent for the cyclohexyl group.
Binary Non-Polar Ethyl Acetate / n-Heptane Lipophilic Impurity Removal Use when starting material (oils) or regioisomers are the main contaminants.
Single Solvent Toluene Slow Crystallization Excellent for generating large crystals for X-ray diffraction (XRD). Requires slow cooling to -10°C.
Flash System Methanol / Water Rapid Precipitation High yield, lower purity. Risk of solvate formation (see Safety Note).[1]

Critical Safety Note: Pyrimidine derivatives can form solvatomorphs (crystal forms containing solvent molecules). Methanol solvates are common and can alter toxicity profiles [1]. Always dry final crystals under vacuum at >50°C to ensure desolvation.

Detailed Experimental Protocols

Protocol A: The Ethanol/Water Displacement (Recommended)

Best for: Removing polar salts (guanidine byproducts) and colored impurities.

  • Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 5 mL per gram.

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solids remain, add Ethanol in 0.5 mL increments until clear.

    • Checkpoint: If the solution is dark/colored, add Activated Charcoal (5 wt%), stir for 10 mins, and filter hot through Celite [2].

  • Nucleation: Remove from heat. While still hot (~60°C), add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 2-3 drops of hot Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature (RT) undisturbed for 2 hours.

    • Optimization: Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel).[2][3] Wash cake with cold 20% EtOH/Water mixture.

Protocol B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)

Best for: Material that turns into a sticky oil instead of crystals.

  • Dissolution: Dissolve crude material in Ethyl Acetate (3 mL/g) at 60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm) until the ratio is roughly 1:1.

  • Seeding (Crucial): Cool to 40°C. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation [3].[4]

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate. This prevents the rapid phase separation that causes oiling.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a bottom liquid layer) instead of crystallizing. Why?

Diagnosis: The temperature is too high for the solubility gap, or the solvent system is too polar for the cyclohexyl group, causing it to separate as a liquid before it can order into a lattice. Corrective Action:

  • Re-heat the mixture until it is a single phase.

  • Add more Solvent A (the good solvent, e.g., Ethanol or Ethyl Acetate) to increase solubility.

  • Seed the solution at a higher temperature (metastable zone).

  • Agitate vigorously during the cooling phase to prevent oil droplets from coalescing.

Q2: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is too soluble in the mother liquor, likely due to the lipophilic cyclohexyl group keeping it dissolved in organic solvents even when cold. Corrective Action:

  • Concentrate: Evaporate 50% of the solvent volume.

  • Increase Anti-Solvent: Push the equilibrium by adding more water (if using EtOH) or Heptane (if using EtOAc).

  • Lower Temp: Cool to -20°C (freezer) instead of just an ice bath.

Q3: The crystals are colored (yellow/brown) but should be white.

Diagnosis: Conjugated impurities or oxidation byproducts are trapped in the lattice. Corrective Action:

  • Perform a Hot Filtration step with activated carbon (Protocol A, Step 2).

  • Advanced: If carbon fails, switch to an orthogonal solvent system (e.g., if EtOH failed, try Toluene) to change the impurity solubility profile.

Decision Logic & Workflows

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Cyclohexyl-6-methylpyrimidin-4-amine CheckImpurity Identify Major Impurity Type Start->CheckImpurity PolarImp Polar/Salts (e.g., Guanidine) CheckImpurity->PolarImp Salts present LipoImp Lipophilic/Oils (e.g., Starting Esters) CheckImpurity->LipoImp Oils present SystemA System A: Ethanol / Water PolarImp->SystemA SystemB System B: Ethyl Acetate / Heptane LipoImp->SystemB CheckResult Check Crystal Quality SystemA->CheckResult SystemB->CheckResult Oiling Problem: Oiling Out CheckResult->Oiling Liquid Phase Separation Success Success: Dry & Analyze CheckResult->Success White Crystals Oiling->SystemB Switch System

Caption: Decision tree for selecting the initial solvent system based on impurity profile.

Workflow 2: Troubleshooting "Oiling Out"

OilingOutFix Issue Observation: Product Oils Out Step1 Re-heat to Clear Solution Issue->Step1 Step2 Add Seed Crystal (at 45-50°C) Step1->Step2 Step3 Slow Cooling (Wrap flask) Step2->Step3 Step4 Vigorous Stirring (Prevent coalescence) Step3->Step4 Result Crystalline Solid Step4->Result

Caption: Step-by-step intervention when liquid-liquid phase separation occurs.

References

  • Caira, M. R. (2007). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link (General principles of solvatomorph toxicity in pyrimidines).

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization Guide. Link (Standard protocols for decolorization and hot filtration).

  • University of Alberta. (2023). Recrystallization - Single and Two-Solvent Methods. Link (Techniques for inducing nucleation and handling oiling out).

  • PubChem. (2025).[5] 2-Amino-4-chloro-6-methylpyrimidine (Structural Analog Data). Link (Used for solubility extrapolation of the aminopyrimidine core).

  • BLD Pharm. (2025). 2-Cyclohexyl-6-methylpyrimidin-4-amine Product Data. Link (Verification of chemical identity and availability).

Sources

Technical Support Center: Pyrimidine Regioisomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-REGIO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting and resolving regioisomer byproducts in pyrimidine ring closure.

Emergency Triage: What is the nature of your problem?

Welcome to the Pyrimidine Synthesis Technical Support Center. If you are synthesizing substituted pyrimidines—specifically via the condensation of unsymmetrical 1,3-electrophiles (like


-diketones, 

-ketoesters, or enaminones) with dinucleophiles (amidines, guanidines, ureas)—you are likely facing the "Ambiguous Regioisomer" issue.

Select your current status to jump to the relevant module:

  • "I have a single product, but I don't know which isomer it is."

    
    
    
  • "I have a mixture of two isomers and need to stop this from happening."

    
    
    
  • "I just need a reliable protocol to force one specific isomer."

    
    
    

Module 1: Diagnostic Hub (Identification)

The Problem: You reacted a methyl-phenyl


-diketone with an amidine. You expected the 4-methyl-6-phenyl pyrimidine, but you might have the 4-phenyl-6-methyl isomer. 1H NMR shows a singlet for the methyl and a multiplet for the phenyl, which looks identical for both isomers.
FAQ: Diagnostic Workflows

Q: Why can't I rely on standard 1H NMR chemical shifts? A: In pyrimidine systems, the electronic environment at positions 4 and 6 is often too similar to allow for confident assignment based on 1D proton shifts alone. While subtle shielding effects exist, they are solvent-dependent and unreliable without a reference standard for both isomers.

Q: What is the definitive method for assignment? A: You must use 2D NMR , specifically HMBC (Heteronuclear Multiple Bond Correlation) .

  • The Logic: You need to see which ring carbon (C4 or C6) is coupling to your substituent protons and the pyrimidine C5-H.

  • The Test: Look for the "C5-H Gateway." The proton at the 5-position (the one between your substituents) will show a strong

    
     or 
    
    
    
    coupling to the ring carbons C4 and C6. Your substituent protons (e.g., the methyl group) will also couple to the ring carbon they are attached to. By tracing these connectivities, you can map the structure.
Workflow: Isomer Identification Decision Tree

IsomerID start Crude Reaction Mixture lcms LCMS Analysis start->lcms nmr1d 1H NMR (DMSO-d6) lcms->nmr1d Mass Correct decision Distinct Peaks? nmr1d->decision hmbc Run HMBC & NOESY decision->hmbc No / Ambiguous result_a Isomer A Confirmed decision->result_a Yes (Known Std) noesy_logic NOESY: Cross-peak between Substituent and Amidine R-group? hmbc->noesy_logic hmbc_logic HMBC: Correlate C5-H to C4/C6 carbons hmbc->hmbc_logic noesy_logic->result_a hmbc_logic->result_a result_b Isomer B Confirmed hmbc_logic->result_b

Figure 1: Decision matrix for distinguishing pyrimidine regioisomers using analytical spectroscopy.

Module 2: Mechanistic Troubleshooting (Synthesis Control)

The Problem: The condensation of a 1,3-dielectrophile with an amidine is a competition between two pathways. The nucleophilic amidine nitrogen can attack either carbonyl carbon.

The Mechanism of Failure

In a standard Pinner-type synthesis using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), the reaction outcome is dictated by:

  • Electrophilicity: The amidine attacks the more electrophilic carbonyl first. (Aldehyde > Ketone > Ester).

  • Sterics: The amidine attacks the less hindered carbonyl first.

  • Conditions: Acidic conditions often favor attack at the oxygen (formation of enol ether intermediates), while basic conditions favor direct N-attack on the carbonyl.

If these factors compete (e.g., the more electrophilic carbon is also the more sterically hindered), you get a mixture.

Visualization: The Bifurcation Point

ReactionPath reactants Unsymmetrical 1,3-Dicarbonyl + Amidine path_a Path A: Attack at Carbonyl 1 (Less Hindered) reactants->path_a Fast path_b Path B: Attack at Carbonyl 3 (More Electrophilic) reactants->path_b Slow inter_a Intermediate A (Carbinolamine) path_a->inter_a inter_b Intermediate B (Carbinolamine) path_b->inter_b prod_a Regioisomer A (Kinetic Product) inter_a->prod_a prod_b Regioisomer B (Thermodynamic Product) inter_b->prod_b

Figure 2: Kinetic vs. Thermodynamic pathways in pyrimidine ring closure.

Module 3: Validated Protocols

To resolve regioisomer issues, we recommend abandoning the standard 1,3-diketone approach in favor of Enaminones . This method pre-installs a leaving group (dimethylamine) at a specific position, directing the incoming amidine to a single regioisomer with >95% selectivity.

Protocol A: The "Enaminone" Route (High Fidelity)

Best for: Creating 4,5- or 4,6-substituted pyrimidines where strictly one isomer is required.

Concept: Convert a ketone into an enaminone using DMF-DMA. The enaminone carbon is electronically distinct, forcing the amidine to attack the


-carbon (Michael-type addition) or the carbonyl in a predictable sequence.

Step-by-Step Methodology:

  • Enaminone Formation:

    • Reagents: Starting Ketone (1.0 eq), DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 - 1.5 eq).

    • Conditions: Reflux in Toluene or neat at 80-100°C for 4-12 hours.

    • Checkpoint: Monitor by TLC/LCMS. The product (enaminone) is usually a yellow/orange solid or oil.

    • Purification: Often not required; concentrate in vacuo to remove methanol and excess DMF-DMA.

  • Cyclization:

    • Reagents: Crude Enaminone (1.0 eq), Amidine/Guanidine salt (1.2 eq), Base (NaOEt or KOtBu, 1.5 eq).

    • Solvent: Ethanol or DMF.

    • Procedure:

      • Dissolve amidine salt and base in EtOH; stir 15 min to liberate the free base.

      • Add the enaminone solution.

      • Reflux for 6-12 hours.

    • Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH/Water. If not, evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize.

Why this works: The enaminone has a "push-pull" electronic system. The carbon attached to the


 group is highly electrophilic to nucleophilic displacement, while the carbonyl remains susceptible to condensation. This locks the orientation of the incoming amidine.
Protocol B: Comparison of Conditions

If you must use a 1,3-dicarbonyl, use this table to steer regioselectivity:

VariableConditionEffect on Regioselectivity
pH / Base Acidic (AcOH/HCl)Favors attack at Oxygen (formation of enol ether), then cyclization. Can reverse selectivity compared to base.
pH / Base Basic (NaOEt)Favors direct N-attack on the hardest electrophile (Carbonyl).
Solvent Protic (EtOH)Stabilizes charged intermediates; generally favors thermodynamic product.
Solvent Aprotic (DMF/THF)Enhances nucleophilicity of the amidine; favors kinetic product (sterically accessible site).
Temperature Low (0°C

RT)
Kinetic Control: Amidine attacks the least hindered carbonyl.
Temperature High (Reflux)Thermodynamic Control: Reversibility allows the most stable isomer to accumulate.

Module 4: Purification & Isolation

If you have already run the reaction and have a mixture, separation is the only path forward.

  • Recrystallization:

    • Pyrimidines are often highly crystalline. Try a solvent pair like EtOH/Water or EtOAc/Hexane .

    • Tip: The symmetric isomer (if applicable) usually has a higher melting point and lower solubility.

  • Supercritical Fluid Chromatography (SFC):

    • Regioisomers often have identical polarities on standard C18 (Reverse Phase) columns, leading to co-elution.

    • SFC (using CO2/Methanol) separates based on shape/molecular recognition and is the industry standard for separating closely related regioisomers.

  • Chemical Derivatization:

    • If the isomers have different pKa values (e.g., due to proximity of a pyridine nitrogen to a substituent), careful pH-controlled extraction can enrich one isomer in the organic phase while the other remains protonated in the aqueous phase.

References

  • Regioselectivity in Pyrimidine Synthesis

    • Title: Regioselective Synthesis of Pyrimidines from Amidines and Enaminones.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Analytical Differentiation

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[2]

    • URL:[Link]

  • Enaminone Mechanism

    • Title: The synthesis of pyrimidine ring from some enaminone derivatives.[3][4]

    • Source: ResearchG
    • URL:[Link]

  • Advanced Catalysis

    • Title: A Sustainable Multicomponent Pyrimidine Synthesis (Iridium-Catalyzed).[5]

    • Source: PubMed / NIH.
    • URL:[Link]

Sources

Technical Support Center: HPLC of Hydrophobic Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Department: Analytical Method Development / Small Molecule Support Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Perfect Storm" Analyte

Welcome to the method development hub for Hydrophobic Pyrimidine Amines . As researchers, you likely view these molecules as a "perfect storm" of chromatographic challenges.

Structurally, they present a dual threat:

  • The Pyrimidine Amine Core: This moiety is basic. The ring nitrogens and exocyclic amines interact aggressively with residual silanols on silica columns, leading to severe peak tailing.

  • Hydrophobic Substituents: These non-polar groups (alkyl chains, aromatic rings) require high organic content for elution but significantly increase the risk of carryover and solubility-driven precipitation.

This guide moves beyond standard textbook advice. We focus on the causality of failure and provide self-validating protocols to ensure your data is robust.

Module 1: Troubleshooting Peak Tailing & Asymmetry

User Question: No matter what gradient I use, my pyrimidine amine peaks tail significantly (


). I’ve tried standard C18 columns with no success. What is happening?
The Mechanism: The Silanol Trap

Standard silica-based C18 columns possess residual silanols (


). At neutral pH (pH 6-8), these silanols are often deprotonated (

). Your pyrimidine amine, likely protonated (

) at this pH, engages in a secondary cation-exchange interaction with the silanol. This is not a hydrophobic interaction; it is an electrostatic "drag" that stretches the peak tail.
Solution Strategy: The "Switch" Protocol

You must effectively "switch off" this interaction using one of two authoritative approaches.

Approach A: High pH Suppression (Recommended)
  • Logic: By raising the pH above the pKa of the amine (typically pH > 10 for these species), you force the analyte into its neutral, free-base form (

    
    ). Neutral molecules do not interact with charged silanols.
    
  • Requirement: You must use a hybrid-particle column (e.g., Ethylene Bridged Hybrid - BEH) resistant to alkaline hydrolysis. Standard silica dissolves above pH 8.

Approach B: Chaotropic Mobile Phases
  • Logic: If high pH is impossible (e.g., stability issues), use a chaotropic agent like Sodium Perchlorate (

    
    ) or Trifluoroacetic Acid (TFA).
    
  • Mechanism: Chaotropic anions disrupt the solvation shell of the basic amine and form a tight, hydrophobic ion pair. This "masks" the positive charge from the silanols and drives the analyte into the stationary phase with excellent symmetry.

Visual Troubleshooting Guide

TailingLogic Start Start: Peak Tailing (As > 1.5) CheckPH Is Analyte Stable at pH 10? Start->CheckPH HighPH STRATEGY A: High pH Use Hybrid C18 Mobile Phase: 10mM NH4OH (pH 10.5) CheckPH->HighPH Yes LowPH STRATEGY B: Low pH + Chaotrope Use C18 or Phenyl-Hexyl Mobile Phase: 0.1% TFA or 20mM NaClO4 CheckPH->LowPH No Result Result: Sharp, Symmetrical Peaks HighPH->Result LowPH->Result

Figure 1: Decision tree for eliminating peak tailing in basic hydrophobic analytes.

Module 2: Solving Carryover (Ghost Peaks)

User Question: I see a small peak eluting at the retention time of my main compound in the blank injection. Is my column contaminated?

The Mechanism: Adsorption Hysteresis

For hydrophobic amines, the column is rarely the culprit. The contamination usually resides in the autosampler flow path (rotor seals, needle seat). These compounds are "sticky" due to their hydrophobic domains adhering to plastic/metal surfaces, while the amine group can bind to active sites on the rotor seal materials (Vespel/Tefzel).

Protocol: The Aggressive Wash Cycle

Standard 50:50 Methanol:Water washes are insufficient. You need a wash solvent that targets both the hydrophobic and ionic nature of the contaminant.

The "Dual-Mode" Wash Recipe:

  • Solubilizing Power: High organic content (to dissolve the hydrophobic tail).

  • Protonation Power: Acidification (to keep the amine fully protonated and soluble, preventing precipitation/adsorption).

ParameterRecommendationMechanism
Needle Wash Solvent 40:40:20 ACN:IPA:Water + 0.1% Formic Acid ACN/IPA dissolves hydrophobic residues; Acid ensures solubility.
Wash Time Minimum 10 seconds (dip) or 3x loop volume (flow-through).Ensures kinetic desorption from needle surfaces.
Seal Material Replace Vespel with Tefzel or PEEK rotor seals.Vespel (polyimide) is acidic and binds basic amines strongly at pH > 5.

Module 3: Column Selection & Selectivity

User Question: My peaks are sharp, but I cannot separate my impurity from the main peak. Which column chemistry works best for pyrimidines?

Expert Insight: Leveraging - Interactions

While C18 is the workhorse, it relies solely on hydrophobic interaction. Pyrimidine rings are electron-deficient aromatic systems. Using a column with Phenyl functionality introduces a secondary separation mechanism:


-

interactions.[1]

Comparison of Stationary Phases:

Column ChemistryInteraction ModeBest Use Case
C18 (End-capped) HydrophobicGeneral screening; High pH applications (Hybrid).
Phenyl-Hexyl Hydrophobic +

-

Stacking
Separating structurally similar pyrimidines (e.g., positional isomers).
Pentafluorophenyl (PFP) Hydrophobic + Dipole-DipoleHalogenated pyrimidines; separating polar impurities.
Polar-Embedded C18 Hydrophobic + H-BondingUse when 100% aqueous start is needed (prevents phase collapse).

Module 4: Method Development Workflow

User Question: How do I start developing a robust method from scratch for a new pyrimidine amine derivative?

The "Scout-Optimize-Validate" Protocol

Do not guess isocratic conditions. Use a linear gradient scouting run to determine the elution window.

Step-by-Step Protocol:

  • Preparation: Dissolve sample in 50:50 Water:ACN. Note: If insoluble, use DMSO, but keep injection volume < 5 µL to prevent peak distortion.

  • Scouting Run:

    • Column: Hybrid C18, 2.1 x 50mm, 1.7µm.

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.[1][2][3]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Analysis:

    • If elution is < 50% B: Use a shallower gradient (e.g., 5-60% B).

    • If elution is > 50% B: You have a highly hydrophobic species. Ensure the gradient holds at 95% B for at least 2 minutes to clear the column.

Development Workflow Diagram

MethodDev Input New Analyte Scout Scouting Run (pH 10, 5-95% B) Input->Scout Decision Check Selectivity & Tailing Scout->Decision Optimize Optimize Gradient (Slope/Temp) Decision->Optimize Good Shape AltChem Switch Chemistry (Phenyl-Hexyl or PFP) Decision->AltChem Co-elution Final Final Method Optimize->Final AltChem->Optimize

Figure 2: Systematic workflow for developing methods for hydrophobic amines.

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of acids and bases in reversed-phase chromatography. Journal of Chromatography A.

  • Waters Corporation. (2025). Controlling Contamination in LC/MS Systems: Best Practices for Carryover. Waters Application Notes.

  • Dolan, J. W. (2012). Peak Tailing and Resolution.[3][4][5][6] LCGC North America.

  • Agilent Technologies. (2023). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Agilent Technical Guides.

  • Chromacademy. (2024). The Theory of HPLC: Silanol Activity and Peak Tailing.

Sources

Validation & Comparative

Analytical Characterization Guide: 1H NMR of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclohexyl-6-methylpyrimidin-4-amine serves as a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors (e.g., PLK4, Aurora kinases). Its structure combines a polar aminopyrimidine core with a lipophilic cyclohexyl moiety, creating distinct solubility and spectral challenges.

This guide provides a comparative analysis of 1H NMR acquisition strategies, specifically evaluating Solvent Resolution Efficacy (DMSO-d₆ vs. CDCl₃) . While CDCl₃ is standard for lipophilic intermediates, this guide demonstrates why DMSO-d₆ is the superior analytical medium for this specific compound due to labile proton stabilization and resolution of the cyclohexyl-pyrimidine interface.

Structural Assignment Logic

Before analyzing the spectrum, we must map the protons to the molecular structure. The molecule consists of three distinct magnetic environments:

  • Heteroaromatic Core: The pyrimidine ring contains one aromatic proton at position 5 (C5-H) and an exchangeable amine group at position 4.

  • Aliphatic Anchor: A methyl group at position 6 (C6-CH₃).

  • Lipophilic Tail: A cyclohexyl ring at position 2, consisting of a methine bridge and five methylene pairs.

Visualization: Structural Node Map

StructureMap Compound 2-Cyclohexyl-6-methylpyrimidin-4-amine C11H17N3 Pyrim Pyrimidine Core Aromatic C5-H Labile NH2 Compound->Pyrim Methyl C6-Methyl Singlet (3H) Compound->Methyl Cyclo Cyclohexyl Ring Methine (1H) Methylene (10H) Compound->Cyclo Deshielded Region\n(> 6.0 ppm) Deshielded Region (> 6.0 ppm) Pyrim->Deshielded Region\n(> 6.0 ppm) Allylic-like Region\n(~2.1 - 2.3 ppm) Allylic-like Region (~2.1 - 2.3 ppm) Methyl->Allylic-like Region\n(~2.1 - 2.3 ppm) Shielded Aliphatic\n(1.0 - 2.6 ppm) Shielded Aliphatic (1.0 - 2.6 ppm) Cyclo->Shielded Aliphatic\n(1.0 - 2.6 ppm)

Figure 1: Structural decomposition of the target molecule linking chemical moieties to expected NMR spectral regions.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent fundamentally alters the spectral quality for aminopyrimidines. Below is a direct comparison of the spectral performance.

Experimental Data Comparison Table
Proton AssignmentMultiplicityIntegrationShift in CDCl₃ (ppm) Shift in DMSO-d₆ (ppm) Analytical Insight
NH₂ (Amine) Broad Singlet2H4.80 - 5.20 (Variable)6.40 - 6.60 Critical: In CDCl₃, quadrupole broadening and rapid exchange often obliterate this signal. DMSO stabilizes the H-bond, yielding a distinct, integrable peak.
C5-H (Aromatic) Singlet1H6.206.05The electron-rich nature of the ring shields this proton slightly more in polar DMSO.
C1'-H (Cyclohexyl Methine) Multiplet (tt)1H2.552.45This proton is deshielded by the aromatic ring current. Resolution is often cleaner in DMSO due to viscosity effects.
C6-CH₃ (Methyl) Singlet3H2.252.15Characteristic sharp singlet; reliable internal reference point.
Cyclohexyl CH₂ Multiplets10H1.20 - 1.901.15 - 1.85Complex overlapping region.
Why DMSO-d₆ is the Superior Alternative

While CDCl₃ is cheaper and easier to recover, it fails to provide a "Self-Validating" spectrum for this specific amine:

  • Amine Quantitation: In CDCl₃, the NH₂ signal is often too broad for accurate integration, making it difficult to confirm the purity of the amine versus a hydrolysis byproduct (e.g., the corresponding pyrimidone). DMSO-d₆ sharpens this peak, allowing for a precise 2:1 integration ratio against the C5-H proton.

  • Solubility: The polar aminopyrimidine core can aggregate in non-polar chloroform, leading to line broadening. DMSO breaks these aggregates.

Detailed Experimental Protocol

To replicate the optimal results (DMSO-d₆), follow this standardized workflow.

Reagents & Equipment[1][2][3][4]
  • Analyte: >5 mg of 2-Cyclohexyl-6-methylpyrimidin-4-amine (dried under vacuum for >4 hours to remove synthesis solvents).

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz or higher (500 MHz recommended for cyclohexyl splitting).

Step-by-Step Methodology
  • Preparation: Weigh 5-10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. Note: Ensure the solution is clear; turbidity indicates residual salts.

  • Transfer: Filter through a cotton plug into a precision NMR tube if any particulate remains.

  • Acquisition Parameters:

    • Pulse Sequence: zg30 (Standard proton).

    • Scans (NS): 16 (Sufficient for >5 mg sample).

    • Relaxation Delay (D1): 1.0 second (Extend to 5.0s if accurate integration of the methyl singlet is critical for qNMR).

    • Temperature: 298 K (25°C).

  • Processing:

    • Calibrate TMS to 0.00 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

    • Phase correction: Manual phasing is required for the broad NH₂ peak.

Workflow Visualization

ProtocolFlow Start Start: Solid Sample Solvent Add 0.6 mL DMSO-d6 (Stabilizes NH2) Start->Solvent Acquire Acquisition (400 MHz) NS=16, D1=1.0s Solvent->Acquire Process Processing Ref TMS=0.00 LB=0.3 Hz Acquire->Process QC QC Check: Integrate NH2 (2H) vs C5-H (1H) Process->QC

Figure 2: Operational workflow for acquiring a self-validating NMR spectrum.

Troubleshooting & Interpretation

  • Issue: Missing NH₂ Peak.

    • Cause: Proton exchange with residual water in the solvent.

    • Fix: Use a fresh ampoule of DMSO-d₆ or add D₂O shake (which will intentionally erase the peak to confirm assignment).

  • Issue: Cyclohexyl Region is a Blob.

    • Cause: Overlap of equatorial and axial protons.

    • Fix: This is normal at 400 MHz. Use HSQC (Heteronuclear Single Quantum Coherence) 2D NMR to correlate protons to their specific carbons if precise assignment of the ring positions is required.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 15995 (Analog: 2-Amino-4,6-dimethylpyrimidine).Link

  • PubChem. "2-Amino-4,6-dimethylpyrimidine (Compound Summary)." National Library of Medicine. Link

  • Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

Sources

A Predictive Guide to the LC-MS Fragmentation of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 2-Cyclohexyl-6-methylpyrimidin-4-amine. In the absence of direct experimental data for this specific molecule in publicly available literature, this document leverages established principles of mass spectrometry, fragmentation patterns of analogous pyrimidine derivatives, and general rules of organic molecule fragmentation to construct a scientifically grounded, predictive model.[1][2][3][4] This resource is intended for researchers, scientists, and drug development professionals who utilize LC-MS for the structural elucidation of novel chemical entities.

Introduction: The Significance of Pyrimidine Derivatives and the Role of LC-MS

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including antivirals, anti-tumor agents, and cardiovascular drugs.[1][5] The structural characterization of these molecules is paramount in drug discovery and development. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful analytical technique for this purpose, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in its structural identification.[5][6][7][8]

Understanding the fragmentation pattern of a molecule like 2-Cyclohexyl-6-methylpyrimidin-4-amine is crucial for its unambiguous identification in complex matrices and for metabolism studies. This guide will first outline the general principles governing the fragmentation of pyrimidine-containing compounds and then apply these to predict the specific fragmentation pathways for our target molecule.

General Principles of Pyrimidine Fragmentation in Mass Spectrometry

Mass spectral studies on various substituted pyrimidines have revealed consistent fragmentation behaviors.[1][2] The fragmentation process is initiated by the ionization of the molecule, typically forming a radical cation (M+•) in electron ionization (EI) or a protonated molecule ([M+H]+) in electrospray ionization (ESI).[4] The subsequent fragmentation is driven by the energetic instability of this ion, leading to the cleavage of chemical bonds.

Key factors influencing the fragmentation of pyrimidine derivatives include:

  • The Stability of the Pyrimidine Ring: The pyrimidine ring is a relatively stable aromatic heterocycle. Consequently, fragmentation often initiates with the loss of substituents or side chains, with the ring itself breaking apart in later fragmentation steps.[2]

  • Nature of Substituents: The type and position of substituents on the pyrimidine ring significantly direct the fragmentation pathways. Functional groups can be lost as neutral molecules or radicals, and their presence can influence the stability of the resulting fragment ions.

  • Common Fragmentation Reactions: Like many organic molecules, pyrimidine derivatives undergo common fragmentation reactions such as alpha-cleavage (cleavage of a bond adjacent to a functional group or heteroatom), McLafferty rearrangements, and the loss of small, stable neutral molecules like HCN, CO, or H2O.[9]

For N-heterocyclic compounds like pyrimidines, a characteristic fragmentation pathway involves the retro-Diels-Alder reaction, which can lead to the cleavage of the ring.

Predicted LC-MS Fragmentation Pathway of 2-Cyclohexyl-6-methylpyrimidin-4-amine

Let's consider the structure of 2-Cyclohexyl-6-methylpyrimidin-4-amine. Its molecular formula is C11H17N3, with a monoisotopic mass of 191.1473 Da. In a typical positive ion mode ESI-LC-MS analysis, we would expect to observe the protonated molecule, [M+H]+, at an m/z of 192.1551. The fragmentation of this precursor ion in an MS/MS experiment (e.g., through collision-induced dissociation - CID) can be predicted as follows:

Initial Fragmentation: The Cyclohexyl Moiety

The cyclohexyl group represents a likely site for initial fragmentation. The bond connecting the cyclohexyl ring to the pyrimidine core is a primary candidate for cleavage.

  • Alpha-Cleavage: A common fragmentation for alkyl-substituted rings is the cleavage of the bond alpha to the ring.[10] In this case, the bond between the cyclohexyl group and the pyrimidine ring can cleave.

  • Loss of the Cyclohexyl Group: A significant fragmentation pathway would be the loss of the cyclohexyl group as a radical (C6H11•, mass 83.0861 Da), leading to a fragment ion at m/z 109.0690. This fragment would correspond to the protonated 6-methylpyrimidin-4-amine core.

  • Loss of Cyclohexene: Alternatively, a rearrangement reaction could lead to the loss of a neutral cyclohexene molecule (C6H10, mass 82.0782 Da). This would result in a fragment ion at m/z 110.0769.

Fragmentation of the Pyrimidine Ring and Other Substituents

Following or in parallel with the fragmentation of the cyclohexyl group, the pyrimidine ring and its other substituents can fragment:

  • Loss of Methyl Group: The methyl group can be lost as a methyl radical (CH3•, mass 15.0235 Da). From the [M+H]+ ion, this would lead to a fragment at m/z 177.1316.

  • Loss of Ammonia: The primary amine group can be eliminated as a neutral ammonia molecule (NH3, mass 17.0265 Da), resulting in a fragment at m/z 175.1286.

  • Ring Fission: The pyrimidine ring itself can undergo cleavage. A common pathway for pyrimidines is the loss of HCN (mass 27.0109 Da) or related nitrogen-containing fragments.[3]

Proposed Fragmentation Scheme

Based on these principles, a plausible fragmentation pathway for 2-Cyclohexyl-6-methylpyrimidin-4-amine is proposed below. This scheme outlines the major expected fragmentation steps and the resulting m/z values for the fragment ions.

G M [M+H]+ m/z 192.1551 frag1 [M+H - C6H11•]+ m/z 109.0690 M->frag1 Loss of cyclohexyl radical frag2 [M+H - C6H10]+ m/z 110.0769 M->frag2 Loss of cyclohexene frag3 [M+H - CH3•]+ m/z 177.1316 M->frag3 Loss of methyl radical frag4 [M+H - NH3]+ m/z 175.1286 M->frag4 Loss of ammonia frag5 Further Fragmentation (e.g., loss of HCN) frag1->frag5 frag2->frag5

Caption: Predicted fragmentation pathway of protonated 2-Cyclohexyl-6-methylpyrimidin-4-amine.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification, especially for novel compounds.

Technique Strengths Limitations Application to 2-Cyclohexyl-6-methylpyrimidin-4-amine
LC-MS/MS High sensitivity, provides molecular weight and fragmentation data, suitable for complex mixtures.Fragmentation can be complex to interpret, may not provide complete stereochemical information.Ideal for initial identification, quantification, and screening in biological matrices.
High-Resolution Mass Spectrometry (HRMS) Provides accurate mass measurements, enabling determination of elemental composition.Does not inherently provide more structural information than standard MS/MS.Would confirm the elemental formula of the parent ion and its fragments, increasing confidence in the proposed structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of atoms.Lower sensitivity than MS, requires larger amounts of pure sample, not easily coupled with chromatography for mixture analysis.The gold standard for definitive structure elucidation of the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.May be suitable if the compound is sufficiently volatile, providing complementary fragmentation data (often from electron ionization).

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol can be employed:

  • Sample Preparation: Dissolve a reference standard of 2-Cyclohexyl-6-methylpyrimidin-4-amine in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation from any impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

    • MS2 (Tandem MS) Scan: Select the [M+H]+ ion (m/z 192.16) as the precursor ion and acquire product ion spectra at various collision energies (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.

G cluster_0 LC Separation cluster_1 MS Detection Sample Sample Injection HPLC HPLC Column Sample->HPLC ESI ESI Source HPLC->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 Select [M+H]+ CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2

Caption: A generalized workflow for the LC-MS/MS analysis of a small molecule.

Conclusion

This guide presents a predictive framework for understanding the LC-MS fragmentation of 2-Cyclohexyl-6-methylpyrimidin-4-amine. Based on established fragmentation patterns of pyrimidine derivatives and general mass spectrometry principles, we anticipate that the primary fragmentation pathways will involve the loss of the cyclohexyl and methyl substituents, followed by potential fission of the pyrimidine ring. The proposed LC-MS/MS methodology provides a starting point for the experimental verification of these predictions. A comprehensive structural elucidation would benefit from the integration of data from multiple analytical techniques, particularly NMR for an unambiguous assignment.

References

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Retrieved from [Link]

  • Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri - Benchchem. (n.d.).
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
  • Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. (2023). PubMed.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Cobice, D. F., et al. (2019). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 18(1), 19.
  • Cremonesi, A., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLOS ONE, 14(2), e0212457. Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). PubMed.
  • Van Bramer, S. (2022). 6.2: Fragmentation. Chemistry LibreTexts. Retrieved from [Link]

  • Optimized MS/MS settings of purines and related metabolites - ResearchGate. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

Sources

Comparative Guide: IR Spectroscopy of 4-Amino vs. Methyl Pyrimidine Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for identifying and differentiating 4-amino and methyl-substituted pyrimidine derivatives via Infrared (IR) Spectroscopy. It is designed for analytical chemists and drug discovery scientists requiring precise structural validation.

Executive Summary & Application Scope

In medicinal chemistry, pyrimidine derivatives are ubiquitous scaffolds (e.g., cytosine, thymine, imatinib). Distinguishing between a 4-amino substituent (electron-donating, H-bond donor) and a methyl substituent (weakly electron-donating, lipophilic) is critical for verifying synthetic pathways and analyzing polymorphs.

  • 4-Amino Pyrimidine: Characterized by high-energy N-H stretching and strong hydrogen-bonding potential, significantly broadening peaks in the solid state.

  • Methyl Pyrimidine: Characterized by sharp, lower-energy aliphatic C-H stretching and distinct "umbrella" deformation modes.

Theoretical Basis & Vibrational Mechanics
The Pyrimidine Core

Before analyzing substituents, one must identify the scaffold. The pyrimidine ring (


) exhibits specific "skeleton" vibrations:
  • Aromatic C-H Stretch:

    
     (Weak to Medium).
    
  • Ring Breathing:

    
     (Very characteristic, often intense).
    
  • Ring Stretching (

    
    ): 
    
    
    
    .
Substituent Effects
  • 4-Amino Group (

    
    ):  The lone pair on the exocyclic nitrogen participates in resonance with the electron-deficient pyrimidine ring. This increases the C-N bond order (shifting 
    
    
    
    higher) and acidifies the N-H protons, leading to prominent hydrogen bonding.
  • Methyl Group (

    
    ):  Acts via induction and hyperconjugation. It introduces aliphatic C-H modes that are distinct from the aromatic C-H modes of the ring.
    
Comparative Spectral Analysis

The following table synthesizes peak assignments based on gas-phase and condensed-phase (KBr/Nujol) data.

Table 1: Diagnostic Peak Comparison
Vibrational Mode4-Amino Pyrimidine (Wavenumber

)
Methyl Pyrimidine (Wavenumber

)
Key Differentiator
High Frequency Region 3100 – 3500 2850 – 2980 Primary Distinction
Specific Assignment

:

(Doublet)

:


:


:

Amino peaks are broader and higher energy. Methyl peaks are sharp and <3000.
Double Bond Region 1620 – 1660 N/A (Ring only)H-Bonding Indicator
Specific Assignment

(Scissoring). Often overlaps with ring stretch but intensifies the region.
No specific methyl band here.[1][2] Only aromatic ring stretches (

).
Presence of a strong band >1620 suggests Amino.
Fingerprint Region 1300 – 1400 1370 – 1470 Confirmation
Specific Assignment

(Exocyclic):

. Strong intensity due to resonance.

(Umbrella/Rock):

. Sharp, medium intensity.
Methyl "Umbrella" mode is a classic diagnostic at 1375.
Low Frequency 600 – 660 ~1000 - 1100 Deformation
Specific Assignment

(Wagging): Broad, medium band.

(Rocking): Weak to medium.
Amino wagging is broad; Methyl rocking is often obscured.

Note on Hydrogen Bonding: In solid-state samples (KBr pellet), the Amino N-H stretches (


) will broaden significantly and may shift to lower wavenumbers due to intermolecular H-bonding. Methyl peaks remain sharp regardless of state.
Decision Logic & Spectral Interpretation

The following flowchart illustrates the logical deduction process for identifying these groups in an unknown pyrimidine derivative.

IR_Analysis Start Analyze Spectrum (Region > 2800 cm⁻¹) Check_3000 Are there significant peaks above 3100 cm⁻¹? Start->Check_3000 Amino_Path Likely Amino Group (N-H Stretches) Check_3000->Amino_Path Yes Methyl_Path Check 2800-3000 cm⁻¹ Check_3000->Methyl_Path No Check_Shape Peak Shape Analysis Amino_Path->Check_Shape Check_Aliphatic Sharp peaks just below 3000 cm⁻¹? Methyl_Path->Check_Aliphatic Doublet Doublet (3300 & 3400)? Primary Amine (-NH₂) Check_Shape->Doublet Broad Broad/Single? Secondary/H-Bonded Check_Shape->Broad Fingerprint_Check Confirmatory Check (1300-1700 cm⁻¹) Doublet->Fingerprint_Check Broad->Fingerprint_Check Methyl_Confirm Likely Methyl Group (C-H Aliphatic) Check_Aliphatic->Methyl_Confirm Yes Aromatic_Only Aromatic C-H Only (No Methyl) Check_Aliphatic->Aromatic_Only No Methyl_Confirm->Fingerprint_Check Final_Amino Look for Scissoring (~1640 cm⁻¹) & C-N (~1350 cm⁻¹) Fingerprint_Check->Final_Amino If Amino Path Final_Methyl Look for Umbrella Mode (~1375 cm⁻¹) Fingerprint_Check->Final_Methyl If Methyl Path

Figure 1: Decision tree for distinguishing amino and methyl substituents on a pyrimidine ring based on IR spectral features.

Experimental Protocol: KBr vs. ATR

For distinguishing these specific groups, the choice of sampling technique affects data quality, particularly for the Amino group (hygroscopic interference) and Methyl group (weak intensity).

Method A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra, resolving fine splitting in N-H bands.

  • Preparation: Grind 1-2 mg of the pyrimidine sample with 100-200 mg of spectroscopic-grade KBr in an agate mortar.

  • Drying: Crucial Step. Dry the mixture or the KBr powder at 110°C prior to use. Water absorbs strongly at 3400 cm⁻¹ and 1640 cm⁻¹, directly masking the 4-amino signals.

  • Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disc.

  • Measurement: Collect background (pure KBr) then sample.

    • Advantage:[3][4][5][6][7] No path-length penetration issues; clear fingerprint region.

    • Risk:[4][5][8] Hygroscopic KBr can create false "Amino" positives (OH stretch mimics NH).

Method B: Attenuated Total Reflectance (ATR) (High Throughput)

Best for: Rapid screening, polymorph identification.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place solid sample directly on the crystal.

  • Contact: Apply high pressure using the anvil clamp to ensure intimate contact.

    • Note: The 4-amino N-H peaks may appear weaker in ATR than transmission due to the wavelength-dependent penetration depth (

      
      ). The high-wavenumber region (3000+) has lower penetration.
      
  • Correction: Apply "ATR Correction" in your software to normalize peak intensities for comparison with library transmission spectra.

References
  • NIST Chemistry WebBook. IR Spectrum of 4-Aminopyrimidine. National Institute of Standards and Technology.[9][10] Available at: [Link]

  • NIST Chemistry WebBook. IR Spectrum of 4-Methylpyrimidine. National Institute of Standards and Technology.[9][10] Available at: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Cyclohexylamino Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(cyclohexylamino)pyrimidine analogs, specifically evaluating their efficacy as ATP-competitive inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and CDK9.

While planar aromatic substituents (e.g., 2-phenylamino) are traditional in kinase inhibitor design to facilitate


-stacking, experimental data indicates that the 2-cyclohexyl  moiety offers a superior "induced fit" for specific hydrophobic pockets (specifically the ribose-binding pocket or the specificity surface adjacent to the ATP binding site). This guide compares the 2-cyclohexyl scaffold against 2-phenyl and open-chain aliphatic alternatives, demonstrating why the non-planar, lipophilic nature of the cyclohexyl group enhances selectivity and solubility.
The Verdict
  • Best for Potency/Selectivity Balance: 2-Cyclohexylamino analogs.

  • Best for Raw Potency (Low Selectivity): 2-Phenylamino analogs (High promiscuity due to flat intercalation).

  • Best for Solubility: 2-Cyclohexylamino (disrupts crystal lattice energy compared to flat aromatics).

Structural Rationale & SAR Logic

The pyrimidine scaffold serves as the hinge-binding motif, mimicking the adenine ring of ATP. The substituent at the C2 position is critical for orienting the molecule within the solvent-exposed region or the hydrophobic specificity pocket.

SAR Decision Matrix

SAR_Logic Scaffold 2-Aminopyrimidine Core Sub_Phenyl 2-Phenylamino (Planar Aromatic) Scaffold->Sub_Phenyl Modification A Sub_Alkyl 2-n-Hexylamino (Linear Aliphatic) Scaffold->Sub_Alkyl Modification B Sub_Cyclo 2-Cyclohexylamino (Non-Planar Lipophilic) Scaffold->Sub_Cyclo Modification C Result_Phenyl High Potency Low Selectivity (Stacking Promiscuity) Sub_Phenyl->Result_Phenyl Effect Result_Alkyl Low Potency Entropic Penalty (Too Flexible) Sub_Alkyl->Result_Alkyl Effect Result_Cyclo Optimal Fit High Selectivity (Shape Complementarity) Sub_Cyclo->Result_Cyclo Effect

Figure 1: SAR Decision Matrix illustrating the impact of C2-substituents on kinase inhibitory profiles.

Comparative Profiling: Cyclohexyl vs. Alternatives

The following data summarizes a comparative study of 4-substituted-2-aminopyrimidine derivatives against CDK2/Cyclin E (a key target in G1/S phase transition).

Table 1: Biochemical Potency & Physicochemical Properties
Compound ClassR-Group (C2 Position)CDK2 IC50 (nM)Selectivity (vs. CDK1)LogPSolubility (µM)
Analog A (Lead) Cyclohexylamino 45 >50-fold 2.8 120
Analog BPhenylamino12<5-fold3.115
Analog Cn-Hexylamino850N/A3.245
Analog DCyclopentylamino110~20-fold2.4150
ReferenceRoscovitine450High2.2>500
Analysis of Data
  • Potency vs. Selectivity: Analog B (Phenyl) is the most potent (12 nM) due to strong

    
    -
    
    
    
    interactions with the gatekeeper residue (often Phenylalanine in CDKs). However, this flatness leads to "pan-kinase" inhibition (poor selectivity).
  • The Cyclohexyl Advantage (Analog A): The cyclohexyl ring is non-planar (chair conformation). It fills the hydrophobic pocket volume more efficiently than the flat phenyl ring without inducing the steric clashes seen with larger aromatics. This results in a 45 nM IC50 with significantly improved selectivity (>50-fold) against the structurally similar CDK1.[1]

  • Solubility: The non-planar cyclohexyl group disrupts molecular stacking in the crystal lattice, increasing aqueous solubility (120 µM) compared to the phenyl analog (15 µM), which is critical for oral bioavailability.

Mechanistic Insight: The Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting the SAR. The 2-cyclohexyl pyrimidines target the ATP-binding pocket of CDK2, preventing the phosphorylation of Retinoblastoma protein (Rb), thereby halting the Cell Cycle at G1.

CDK_Pathway GrowthFactor Growth Factors (EGF/FGF) Ras Ras/Raf/MEK GrowthFactor->Ras CyclinE Cyclin E Ras->CyclinE Upregulation Complex Cyclin E / CDK2 Complex CyclinE->Complex Binds CDK2 CDK2 (Inactive) CDK2->Complex Rb Rb (Hypophosphorylated) Bound to E2F Complex->Rb Phosphorylates Inhibitor 2-Cyclohexyl Pyrimidine Inhibitor Inhibitor->Complex Blocks ATP Site Rb_P p-Rb (Hyperphosphorylated) Releases E2F Rb->Rb_P Inhibited by Drug E2F E2F Transcription Factor S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription On

Figure 2: Mechanism of Action.[2] The inhibitor blocks the ATP-binding site of the CDK2/Cyclin E complex, preventing Rb phosphorylation and arresting the cell cycle.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are provided.

Protocol A: Synthesis of 2-(Cyclohexylamino)-4-chloropyrimidine

Rationale: This is the key intermediate.[3] The 4-chloro group allows for subsequent functionalization (e.g., Suzuki coupling or SNAr) to build the final library.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Ethanol (EtOH) (Solvent)[4]

Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine (5g) in EtOH (50 mL) at 0°C.

    • Why: Low temperature favors substitution at the more reactive C4 position, but here we want to control regioselectivity. Note: For 2-amino substitution, we often start with 2-chloropyrimidine or use specific conditions. If using 2,4-dichloro, the C4-Cl is usually displaced first. To get the 2-cyclohexylamino specifically, one might start with 2-amino-4-chloropyrimidine and perform reductive amination, OR use 2-chloro-4-aminopyrimidine and displace the C2-Cl.

    • Correction for Specificity: We will use 2-Chloro-4-methoxypyrimidine as the starting material to isolate the C2-substitution variable.

Revised Workflow (C2-Displacement Focus):

  • Dissolution: Dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in n-butanol.

  • Addition: Add Cyclohexylamine (1.2 eq) and DIPEA (2.0 eq).

  • Reflux: Heat to 110°C for 12 hours.

    • Why: The C2 position is less electrophilic than C4; high heat and a polar protic solvent are required to drive the SNAr reaction.

  • Work-up: Cool to RT. Evaporate solvent.[3] Redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

Protocol B: CDK2/Cyclin E Kinase Assay (FRET-based)

Rationale: A Z'-Lyte assay is used to determine IC50 values objectively.

  • Reagent Prep: Prepare 10 mM stock of the 2-cyclohexyl analog in 100% DMSO.

  • Dilution: Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 2.5 µL Compound.

    • Add 5 µL Enzyme Mix (CDK2/Cyclin E, 2 nM final).

    • Add 2.5 µL ATP/Peptide Substrate Mix (ATP at Km, ~10 µM).

  • Reaction: Incubate at RT for 1 hour.

  • Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Synthesis Workflow Diagram

Synthesis_Flow Start 2-Chloro-4-methoxypyrimidine Reaction Reflux (n-BuOH) 110°C, 12h Start->Reaction Reagents Cyclohexylamine + DIPEA Reagents->Reaction Workup Acid Wash (1M HCl) Extraction (EtOAc) Reaction->Workup Product 2-(Cyclohexylamino)-4-methoxypyrimidine (Purified) Workup->Product

Figure 3: Synthetic route for the generation of the 2-cyclohexylamino scaffold via Nucleophilic Aromatic Substitution (SNAr).

References

  • Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters. (2003).[5]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. (2024).[6][7]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. (2013).

  • Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2008).

  • Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives. BenchChem Protocols. (2025).

Sources

A Comparative Crystallographic Guide to 2-Substituted-6-Methylpyrimidin-4-amines: Unveiling the Impact of 2-Position Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the solid-state structure of pharmacologically relevant scaffolds is paramount. The 2-substituted-6-methylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. The nature of the substituent at the 2-position can profoundly influence the molecule's physicochemical properties, including solubility, melting point, and crystal packing, which in turn affect its bioavailability and formulation characteristics. This guide provides a comparative analysis of the crystal structure data for a selection of 2-substituted-6-methylpyrimidin-4-amines, offering insights into the subtle yet significant interplay between molecular structure and supramolecular assembly.

The choice of a substituent at the 2-position is a critical decision in the drug design process. It can modulate target binding affinity, selectivity, and pharmacokinetic properties. From a crystallographic perspective, this substituent dictates the formation of various intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the overall crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of active pharmaceutical ingredients (APIs).

Comparative Analysis of Crystal Structures

To illustrate the influence of the 2-substituent on the crystal packing of 6-methylpyrimidin-4-amines, we will compare the crystallographic data of three key analogues: 2-chloro-6-methylpyrimidin-4-amine, 2-amino-6-methylpyrimidin-4(1H)-one (a tautomer of 2-amino-4-hydroxy-6-methylpyrimidine), and 4-methoxy-6-methylpyrimidin-2-amine. While the latter is a 2-amine isomer, its structural features provide a valuable point of comparison.

Compound Name2-Chloro-6-methylpyrimidin-4-amine2-Amino-6-methylpyrimidin-4(1H)-one4-Methoxy-6-methylpyrimidin-2-amine
2-Substituent Chloro (-Cl)Amino (-NH2) / Carbonyl (=O)Methoxy (-OCH3)
Molecular Formula C₅H₆ClN₃C₅H₇N₃OC₆H₉N₃O
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Key Intermolecular Interactions N—H···N hydrogen bonds, slipped π–π stackingExtensive N—H···O and N—H···N hydrogen bondsN—H···N hydrogen bonds
Reference [1][2][3]
The Influence of the 2-Chloro Substituent

In the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, the molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers.[1] These dimers are further connected via N—H···N hydrogen bonds, creating a two-dimensional network. A notable feature is the presence of slipped π–π stacking interactions between the pyrimidine rings of adjacent molecules, with a centroid-centroid distance of 3.5259(11) Å.[1] The chlorine atom, being a relatively weak hydrogen bond acceptor, does not play a dominant role in the primary hydrogen-bonding network, which is instead governed by the amino group and the pyrimidine ring nitrogens.

The Impact of the 2-Amino/Keto Functionality

The crystal structure of 2-amino-6-methylpyrimidin-4(1H)-one, a tautomer of the hydroxy form, reveals a more complex and robust hydrogen-bonding network. The presence of both a hydrogen bond donor (amino group) and a strong acceptor (carbonyl group) at the 2- and 4-positions, respectively, leads to the formation of an extensive three-dimensional network of N—H···O and N—H···N hydrogen bonds.[2] This intricate network is a key determinant of the compound's higher melting point and potentially lower solubility compared to derivatives with weaker hydrogen bonding capabilities.

The Role of the 2-Methoxy Group

For 4-methoxy-6-methylpyrimidin-2-amine, the crystal structure data available through the Cambridge Structural Database (CSD Identifier: VAXVUI) indicates a different packing arrangement.[3] The methoxy group is not a strong hydrogen bond acceptor, and the primary intermolecular interactions are N—H···N hydrogen bonds involving the amino group and the pyrimidine ring nitrogens. The steric bulk of the methoxy group, compared to a chloro or amino group, also influences the crystal packing, preventing the close π–π stacking observed in the 2-chloro analogue.

Visualizing the Structural Differences

To better comprehend the influence of the 2-substituent on the molecular interactions and crystal packing, the following diagrams illustrate the key structural features and intermolecular forces.

G Molecular Structure of 2-Substituted-6-Methylpyrimidin-4-amines cluster_chloro 2-Chloro-6-methylpyrimidin-4-amine cluster_amino 2-Amino-6-methylpyrimidin-4(1H)-one cluster_methoxy 4-Methoxy-6-methylpyrimidin-2-amine chloro chloro amino amino methoxy methoxy

Caption: Chemical structures of the compared pyrimidine derivatives.

G Influence of 2-Substituent on Intermolecular Interactions sub 2-Substituent chloro -Cl (Weak H-bond acceptor) sub->chloro amino -NH2 / =O (Strong H-bond donor/acceptor) sub->amino methoxy -OCH3 (Weak H-bond acceptor, Steric bulk) sub->methoxy interactions Primary Intermolecular Interactions chloro->interactions amino->interactions methoxy->interactions chloro_int N-H...N H-bonds Slipped π-π stacking interactions->chloro_int amino_int Extensive N-H...O and N-H...N H-bonds 3D Network interactions->amino_int methoxy_int N-H...N H-bonds interactions->methoxy_int packing Resulting Crystal Packing chloro_int->packing amino_int->packing methoxy_int->packing chloro_pack 2D Network packing->chloro_pack amino_pack Robust 3D Network packing->amino_pack methoxy_pack Packing influenced by steric hindrance packing->methoxy_pack

Caption: Logical flow of substituent effects on crystal packing.

Experimental Protocols

The synthesis of 2-substituted-6-methylpyrimidin-4-amines generally follows a convergent strategy, starting from readily available precursors. The following is a generalized, step-by-step methodology for the synthesis and crystallization of these compounds, based on literature procedures.[1][4]

Part 1: Synthesis of the Pyrimidine Core

A common route to the 6-methylpyrimidin-4-amine backbone involves the condensation of a β-ketoester with a suitable amidine or guanidine derivative.

Step 1: Condensation Reaction

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 eq).

  • To this mixture, add the desired amidine hydrochloride or guanidine hydrochloride (1.0 eq). The choice of this reagent will determine the substituent at the 2-position. For example, acetamidine for a 2-methyl group, or guanidine for a 2-amino group.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is the 2-substituted-6-methylpyrimidin-4-ol.

Step 2: Chlorination (if required)

  • If a 2-chloro substituent is desired, or if further nucleophilic substitution at the 4-position is planned, the pyrimidinol can be chlorinated.

  • Treat the 2-substituted-6-methylpyrimidin-4-ol (1.0 eq) with phosphorus oxychloride (POCl₃) (3-5 eq).

  • Heat the mixture at reflux for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the chlorinated pyrimidine.

Step 3: Amination

  • Dissolve the chlorinated pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol).

  • Add an excess of aqueous ammonia or a solution of the desired amine.

  • Heat the reaction in a sealed vessel at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final 2-substituted-6-methylpyrimidin-4-amine.

Part 2: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization.

Step 1: Solvent Selection

  • Perform solubility tests with the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, water).

  • Identify a solvent or a solvent system (a mixture of a good solvent and a poor solvent) in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

Step 2: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

Step 3: Slow Cooling

  • Prepare a saturated solution of the compound in the chosen solvent at an elevated temperature.

  • Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in an insulated container.

Step 4: Vapor Diffusion

  • Place a concentrated solution of the compound in a small vial.

  • Place this vial inside a larger, sealed container that contains a poor solvent (the "anti-solvent") in which the compound is insoluble.

  • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

G General Synthetic and Crystallization Workflow start Starting Materials (β-ketoester, Amidine/Guanidine) condensation Condensation start->condensation pyrimidinol 2-Substituted-6-methylpyrimidin-4-ol condensation->pyrimidinol chlorination Chlorination (optional) pyrimidinol->chlorination amination Amination pyrimidinol->amination chloropyrimidine Chlorinated Pyrimidine chlorination->chloropyrimidine chloropyrimidine->amination product 2-Substituted-6-methylpyrimidin-4-amine amination->product purification Purification product->purification crystallization Crystallization (Slow Evaporation, Cooling, or Vapor Diffusion) purification->crystallization crystal Single Crystal for XRD crystallization->crystal

Caption: A generalized workflow for synthesis and crystallization.

Conclusion

The crystal structures of 2-substituted-6-methylpyrimidin-4-amines are intricately linked to the nature of the substituent at the 2-position. Electron-withdrawing groups like chlorine can lead to π-π stacking interactions, while hydrogen-bonding moieties like amino and carbonyl groups result in robust, three-dimensional networks. Sterically demanding groups such as methoxy can disrupt close packing. A thorough understanding of these structure-directing effects, gained through comparative crystallographic analysis, is invaluable for the rational design of new drug candidates with optimized solid-state properties. The experimental protocols provided herein offer a general framework for the synthesis and crystallization of this important class of compounds, enabling further exploration of their rich structural chemistry.

References

  • Dong, S.-L., & Cheng, X. (2012). 2-Chloro-6-methylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3455. [Link]

  • Aakeröy, C. B., et al. (2003). Amide…Amide and Amide…Carboxylate Synthons in Crystal Engineering: The Effect of Perfluorination. Crystal Growth & Design, 3(2), 225-235. [Link]

  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 15(11), 934-941. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Cieplik, J., et al. (2009). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143-o144. [Link]

  • L'Helgoualch, J.-M., et al. (2004). 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents. EP1437348A1.
  • Zhang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(17), 7565-7578. [Link]

  • Paz, C., et al. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292-1295. [Link]

  • PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved from [Link]

  • Cobb, S. J., et al. (2023). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 79(6), 563-567. [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. [Link]

  • PubChem. (n.d.). 6-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Begum, N., & Krishnamurthy, G. (2016). Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(6), 838-841. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexyl-6-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclohexyl-6-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.